INO-1001
説明
特性
CAS番号 |
501364-91-6 |
|---|---|
分子式 |
C24H29N3O7S2 |
分子量 |
535.6 g/mol |
IUPAC名 |
methanesulfonic acid;N-(3-morpholin-4-ylpropyl)-5-oxo-6,11-dihydroindeno[1,2-c]isoquinoline-9-sulfonamide |
InChI |
InChI=1S/C23H25N3O4S.CH4O3S/c27-23-20-5-2-1-4-19(20)21-15-16-14-17(6-7-18(16)22(21)25-23)31(28,29)24-8-3-9-26-10-12-30-13-11-26;1-5(2,3)4/h1-2,4-7,14,24H,3,8-13,15H2,(H,25,27);1H3,(H,2,3,4) |
InChIキー |
ICMWGKNAXGUKQN-UHFFFAOYSA-N |
正規SMILES |
CS(=O)(=O)O.C1COCCN1CCCNS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3)C5=CC=CC=C5C(=O)N4 |
他のCAS番号 |
501364-91-6 |
製品の起源 |
United States |
Foundational & Exploratory
Unraveling the Anti-Tumor Mechanisms of INO-1001: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
INO-1001 is a potent, small molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This technical guide delineates the fundamental principles underlying the anti-tumor effects of this compound. By disrupting cellular DNA repair mechanisms, this compound demonstrates significant potential as a sensitizer (B1316253) for radiation and chemotherapy, particularly in tumors with existing DNA repair deficiencies. This document provides an in-depth overview of the signaling pathways modulated by this compound, summarizes key quantitative data from preclinical studies, and outlines the experimental methodologies employed in this research.
Core Mechanism of Action: PARP Inhibition and DNA Repair Suppression
This compound exerts its anti-tumor effects primarily through the potent and selective inhibition of PARP enzymes, particularly PARP-1. PARP-1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).
When DNA damage occurs, PARP-1 binds to the site of the SSB and synthesizes chains of poly (ADP-ribose) (PAR), which act as a scaffold to recruit other DNA repair proteins. By inhibiting the catalytic activity of PARP, this compound prevents the formation of PAR chains. This "traps" PARP-1 on the DNA at the site of the SSB, leading to the formation of a cytotoxic lesion.
During DNA replication, these unresolved SSBs are converted into more lethal double-strand breaks (DSBs). In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in tumor cells with deficiencies in the HR pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, apoptotic cell death. This concept is known as synthetic lethality.
Furthermore, PARP inhibition by this compound has been shown to interfere with DNA repair mechanisms, resulting in necrotic cell death and enhancing the efficacy of DNA-damaging agents.[1]
Sensitization to Chemotherapy and Radiotherapy
A significant aspect of this compound's anti-tumor effect is its ability to potentiate the cytotoxicity of conventional cancer therapies that induce DNA damage.
Chemosensitization
This compound has been demonstrated to enhance the anti-tumor effects of chemotherapeutic agents such as doxorubicin (B1662922). In preclinical models of p53-deficient breast cancer, the combination of this compound and doxorubicin resulted in a significant delay in tumor growth compared to doxorubicin alone.[2] This synergy is attributed to the inhibition of PARP-mediated repair of doxorubicin-induced DNA damage.
This compound has also shown promise in overcoming resistance to temozolomide (B1682018) in malignant glioma cells that are deficient in DNA mismatch repair (MMR).[3]
Radiosensitization
This compound is a potent enhancer of radiation sensitivity.[1] By inhibiting the repair of radiation-induced DNA single-strand breaks, this compound leads to an increase in the number of lethal double-strand breaks, thereby enhancing the cell-killing effect of ionizing radiation.[1]
Modulation of DNA Repair Signaling Pathways
Beyond its direct role in inhibiting BER, PARP inhibition by compounds like this compound has been shown to modulate other DNA repair pathways, further contributing to its anti-tumor activity. A key pathway affected is the downregulation of genes essential for homologous recombination, namely BRCA1 and RAD51.
Mechanistically, the inhibition of PARP leads to an increased occupancy of the BRCA1 and RAD51 gene promoters by a repressive E2F4/p130 complex.[4] This results in decreased transcription of these critical HR proteins, thereby inducing a state of "BRCAness" even in tumors without inherent BRCA1/2 mutations. This suppression of the HR pathway further sensitizes tumor cells to PARP inhibition and DNA-damaging agents.
Quantitative Data on Anti-Tumor Effects
The following tables summarize key quantitative data from preclinical studies evaluating the anti-tumor effects of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 | Chinese Hamster Ovary (CHO) AA8 | 0.05 µM | [1] |
Table 1: In Vitro Potency of this compound
| Tumor Model | Chemotherapeutic Agent | Enhancement Factor (EF) | Reference |
| MDA-MB-231 (Human Breast Cancer) | Doxorubicin | 1.88 | [2] |
| MCa-K (Murine Mammary Carcinoma) | Doxorubicin | 1.64 | [2] |
Table 2: In Vivo Chemosensitization by this compound
Experimental Protocols
Detailed experimental protocols for the key experiments cited are outlined below.
PARP Inhibition Assay (IC50 Determination)
-
Cell Line: Chinese Hamster Ovary (CHO) AA8 cells.
-
Methodology: The IC50 value, the concentration of an inhibitor where the response is reduced by half, was likely determined using a whole-cell assay.
-
CHO cells are cultured in appropriate media and seeded into multi-well plates.
-
Cells are treated with a range of concentrations of this compound for a defined period.
-
PARP activity is induced by treating the cells with a DNA-damaging agent (e.g., H₂O₂ or MNNG).
-
PARP activity is measured by quantifying the incorporation of radiolabeled NAD+ into acid-precipitable PAR polymers or by using an ELISA-based assay that detects PAR.
-
The IC50 value is calculated by plotting the percentage of PARP inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
In Vivo Tumor Growth Delay Assay (Chemosensitization)
-
Animal Models: Nude mice for human tumor xenografts (MDA-MB-231) and C3H mice for syngeneic tumors (MCa-K).
-
Methodology:
-
Tumor cells (MDA-MB-231 or MCa-K) are implanted subcutaneously into the flank of the mice.
-
Tumors are allowed to grow to a palpable size (e.g., 5-6 mm in diameter).
-
Mice are randomized into four treatment groups: (1) Vehicle control, (2) this compound alone, (3) Doxorubicin alone, and (4) this compound in combination with Doxorubicin.
-
Treatments are administered according to a defined schedule. This compound is typically administered via intraperitoneal injection, and Doxorubicin via intravenous or intraperitoneal injection.
-
Tumor dimensions are measured regularly (e.g., every 2-3 days) using calipers, and tumor volume is calculated (e.g., using the formula: Volume = 0.5 x length x width²).
-
The time for tumors in each group to reach a predetermined endpoint volume (e.g., 1000 mm³) is recorded.
-
The tumor growth delay is calculated as the difference in the median time for tumors in the treated groups to reach the endpoint volume compared to the control group.
-
The Enhancement Factor (EF) is calculated as the ratio of the tumor growth delay for the combination therapy to the tumor growth delay for doxorubicin alone.
-
Analysis of Signaling Pathways (BRCA1/RAD51 Downregulation)
-
Cell Lines: Human cancer cell lines (e.g., lung adenocarcinoma cell line A549).
-
Methodology:
-
Western Blotting: To assess the protein levels of BRCA1, RAD51, E2F4, and p130 following treatment with a PARP inhibitor.
-
Cells are treated with the PARP inhibitor or vehicle control for a specified time.
-
Whole-cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific for the proteins of interest, followed by secondary antibodies conjugated to a detectable marker (e.g., HRP).
-
Protein bands are visualized and quantified using a chemiluminescence detection system.
-
-
Chromatin Immunoprecipitation (ChIP): To determine the occupancy of the BRCA1 and RAD51 promoters by the E2F4/p130 complex.
-
Cells are treated with the PARP inhibitor or vehicle control.
-
Protein-DNA complexes are cross-linked with formaldehyde.
-
Chromatin is sheared into small fragments.
-
An antibody specific for E2F4 or p130 is used to immunoprecipitate the protein-DNA complexes.
-
The cross-links are reversed, and the DNA is purified.
-
The amount of BRCA1 and RAD51 promoter DNA associated with the immunoprecipitated protein is quantified by qPCR.
-
-
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Core mechanism of this compound action.
Caption: this compound-induced signaling pathway.
Caption: Experimental workflow for in vivo studies.
Conclusion
This compound demonstrates a multi-faceted anti-tumor effect rooted in the inhibition of PARP and the subsequent disruption of DNA repair. Its ability to act as a potent chemosensitizer and radiosensitizer, particularly in tumors with inherent or induced DNA repair deficiencies, highlights its therapeutic potential. The elucidation of its impact on the E2F4/p130-BRCA1/RAD51 signaling axis provides further rationale for its use in a broader range of tumor types. The preclinical data summarized herein supports the continued investigation of this compound as a promising agent in the landscape of targeted cancer therapies. Further clinical evaluation is warranted to translate these preclinical findings into patient benefit.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Mechanism of amyloid plaque formation suggests an intracellular basis of Abeta pathogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibitors in Cancer Therapy: Magic Bullets but Moving Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
INO-1001: A Potent PARP Inhibitor for Targeting Single-Strand Break Repair Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
INO-1001 is a potent isoindolinone derivative that functions as a selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA single-strand breaks (SSBs). By disrupting the base excision repair (BER) pathway, this compound enhances the cytotoxicity of DNA-damaging agents, such as chemotherapy and radiation, making it a promising candidate for cancer therapy. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on single-strand break repair, and detailed protocols for key experimental assays used to evaluate its efficacy.
Introduction to this compound and PARP Inhibition
This compound is a small molecule inhibitor that targets the enzymatic activity of PARP, particularly PARP-1 and PARP-2.[1] These enzymes play a critical role in the repair of DNA single-strand breaks through the BER pathway.[2] In the presence of DNA damage, PARP enzymes are recruited to the site of the break and catalyze the synthesis of long chains of poly(ADP-ribose) (PAR) on themselves and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair factors, facilitating the restoration of DNA integrity.
PARP inhibitors like this compound act by competing with the natural substrate of PARP, nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+), thereby preventing the synthesis of PAR chains.[1] This inhibition of PARP activity leads to the accumulation of unrepaired SSBs. During DNA replication, these unrepaired SSBs can be converted into more lethal double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR), the accumulation of DSBs leads to genomic instability and ultimately, cell death, a concept known as synthetic lethality.
Mechanism of Action: this compound in Single-Strand Break Repair
The primary mechanism by which this compound exerts its effects is through the competitive inhibition of PARP enzymes, which are central to the single-strand break repair pathway.
The Role of PARP in Single-Strand Break Repair
Single-strand breaks in DNA are common events that can arise from exposure to endogenous reactive oxygen species or exogenous DNA-damaging agents. The base excision repair (BER) pathway is the primary mechanism for repairing these lesions.
// Nodes DNA_SSB [label="DNA Single-Strand Break", fillcolor="#FBBC05", fontcolor="#202124"]; PARP1 [label="PARP-1 Activation", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PARylation [label="PAR Chain Synthesis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Recruitment [label="Recruitment of Repair Proteins\n(XRCC1, Ligase III, etc.)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Repair [label="Single-Strand Break Repair", fillcolor="#34A853", fontcolor="#FFFFFF"]; INO1001 [label="this compound", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges DNA_SSB -> PARP1 [label="Damage Recognition"]; PARP1 -> PARylation; PARylation -> Recruitment; Recruitment -> Repair; INO1001 -> PARP1 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"]; }
Caption: Role of PARP-1 in the Single-Strand Break Repair Pathway and Inhibition by this compound.Inhibition by this compound
This compound competitively binds to the catalytic domain of PARP-1, preventing the synthesis of PAR chains. This "trapping" of PARP-1 at the site of the DNA break not only inhibits the recruitment of downstream repair factors but also creates a physical obstruction to the DNA replication machinery. This leads to the collapse of replication forks and the formation of cytotoxic double-strand breaks.
Quantitative Data on this compound Efficacy
The following tables summarize the available quantitative data on the potency and efficacy of this compound from various preclinical studies.
Table 1: In Vitro Potency of this compound
| Cell Line | Assay Type | Endpoint | Value | Reference |
| Chinese Hamster Ovary (CHO) AA8 | Cellular PARP activity | IC50 | 0.05 µM | [3] |
Table 2: Enhancement of Chemotherapeutic Efficacy by this compound
| Cell Line | Chemotherapeutic Agent | Endpoint | Enhancement Factor (EF) | Reference |
| MDA-MB-231 (Human Breast Cancer) | Doxorubicin (B1662922) | Tumor Growth Delay | 1.88 | [4] |
| MCa-K (Murine Mammary Carcinoma) | Doxorubicin | Tumor Growth Delay | 1.64 | [4] |
Table 3: Radiosensitization Effect of this compound
| Cell Line | Radiation Treatment | Endpoint | Enhancement Ratio | Reference |
| Rodent and Human Fibroblasts | Single Dose | Cell Survival | 1.4 - 1.6 | [5] |
| Rodent and Human Fibroblasts | Fractionated Doses | Cell Survival | 8.0 | [5] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the effect of this compound on single-strand break repair.
PARP Activity Assay
This assay measures the enzymatic activity of PARP and its inhibition by compounds like this compound.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Prepare [label="Prepare Cell Lysates or\nRecombinant PARP Enzyme", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate with Biotinylated NAD+\nand DNA Substrate ± this compound", fillcolor="#FFFFFF", fontcolor="#202124"]; Capture [label="Capture Biotinylated PAR\non Streptavidin-Coated Plate", fillcolor="#FFFFFF", fontcolor="#202124"]; Detect [label="Detect with HRP-Conjugated\nAnti-PAR Antibody", fillcolor="#FFFFFF", fontcolor="#202124"]; Measure [label="Measure Chemiluminescence\nor Colorimetric Signal", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Prepare; Prepare -> Incubate; Incubate -> Capture; Capture -> Detect; Detect -> Measure; Measure -> End; }
Caption: Experimental workflow for a typical PARP activity assay.Protocol:
-
Preparation of Reagents: Prepare cell lysates containing PARP or use purified recombinant PARP enzyme. Prepare a reaction buffer containing biotinylated NAD+, activated DNA (to induce PARP activity), and varying concentrations of this compound.
-
Reaction Incubation: Mix the PARP source with the reaction buffer and incubate at 37°C for 1 hour to allow for the PARylation reaction to occur.
-
Capture of PAR: Transfer the reaction mixture to a streptavidin-coated microplate and incubate for 1 hour at room temperature to allow the biotinylated PAR to bind to the plate.
-
Detection: Wash the plate to remove unbound reagents. Add an anti-PAR antibody conjugated to horseradish peroxidase (HRP) and incubate for 1 hour.
-
Signal Measurement: After another wash step, add a chemiluminescent or colorimetric HRP substrate and measure the signal using a plate reader. The signal intensity is proportional to the PARP activity.
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment with this compound and/or radiation.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Seed [label="Seed Cells at Low Density", fillcolor="#FFFFFF", fontcolor="#202124"]; Treat [label="Treat with this compound and/or Radiation", fillcolor="#FFFFFF", fontcolor="#202124"]; Incubate [label="Incubate for 7-14 Days\nto Allow Colony Formation", fillcolor="#FFFFFF", fontcolor="#202124"]; FixStain [label="Fix and Stain Colonies\n(e.g., with Crystal Violet)", fillcolor="#FFFFFF", fontcolor="#202124"]; Count [label="Count Colonies (≥50 cells)", fillcolor="#FFFFFF", fontcolor="#202124"]; Calculate [label="Calculate Surviving Fraction", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Seed; Seed -> Treat; Treat -> Incubate; Incubate -> FixStain; FixStain -> Count; Count -> Calculate; Calculate -> End; }
Caption: Experimental workflow for a clonogenic survival assay.Protocol:
-
Cell Seeding: Plate cells at a low density (e.g., 200-1000 cells per well in a 6-well plate) to allow for the formation of distinct colonies.
-
Treatment: After allowing the cells to attach overnight, treat them with the desired concentrations of this compound. For radiosensitization studies, irradiate the cells at various doses with or without this compound pre-treatment.
-
Incubation: Incubate the plates for 7-14 days, depending on the cell line's doubling time, to allow for colony formation.
-
Fixing and Staining: After the incubation period, wash the plates with PBS, fix the colonies with a methanol/acetic acid solution, and stain with crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells.
-
Data Analysis: Calculate the plating efficiency and the surviving fraction for each treatment condition relative to the untreated control.
Comet Assay (Single-Cell Gel Electrophoresis)
The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; PrepareCells [label="Prepare Single-Cell Suspension", fillcolor="#FFFFFF", fontcolor="#202124"]; Embed [label="Embed Cells in Low-Melting\nPoint Agarose (B213101) on a Slide", fillcolor="#FFFFFF", fontcolor="#202124"]; Lyse [label="Lyse Cells in Alkaline Lysis Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Unwind [label="Unwind DNA in Alkaline\nElectrophoresis Buffer", fillcolor="#FFFFFF", fontcolor="#202124"]; Electrophorese [label="Perform Electrophoresis", fillcolor="#FFFFFF", fontcolor="#202124"]; NeutralizeStain [label="Neutralize and Stain DNA\n(e.g., with SYBR Green)", fillcolor="#FFFFFF", fontcolor="#202124"]; Visualize [label="Visualize and Quantify Comets\n(Image Analysis Software)", fillcolor="#FFFFFF", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> PrepareCells; PrepareCells -> Embed; Embed -> Lyse; Lyse -> Unwind; Unwind -> Electrophorese; Electrophorese -> NeutralizeStain; NeutralizeStain -> Visualize; Visualize -> End; }
Caption: Experimental workflow for the alkaline comet assay.Protocol:
-
Cell Preparation: After treatment with this compound and/or a DNA-damaging agent, harvest the cells and prepare a single-cell suspension.
-
Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a pre-coated microscope slide.
-
Lysis: Immerse the slides in a high-salt alkaline lysis solution to remove cell membranes and cytoplasm, leaving the nuclear DNA embedded in the agarose.
-
Alkaline Unwinding and Electrophoresis: Place the slides in an electrophoresis tank with an alkaline buffer to unwind the DNA. Apply an electric field to allow the negatively charged, fragmented DNA to migrate out of the nucleus, forming a "comet tail."
-
Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye such as SYBR Green.
-
Visualization and Analysis: Visualize the comets using a fluorescence microscope and quantify the extent of DNA damage using image analysis software. The amount of DNA in the comet tail is proportional to the number of DNA breaks.
Conclusion
This compound is a potent PARP inhibitor that effectively disrupts the repair of single-strand DNA breaks, leading to increased cytotoxicity in cancer cells, particularly when combined with DNA-damaging agents like chemotherapy and radiation. The experimental protocols detailed in this guide provide a framework for researchers to further investigate the therapeutic potential of this compound and other PARP inhibitors in various preclinical models. Further research is warranted to fully elucidate the clinical utility of this compound in cancer treatment.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. PARP inhibitors affect growth, survival and radiation susceptibility of human alveolar and embryonal rhabdomyosarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Video: Evaluating In Vitro DNA Damage Using Comet Assay [jove.com]
INO-1001: A Technical Guide to its Impact on Cellular Apoptosis Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
INO-1001 is a potent, small-molecule inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage. This technical guide provides an in-depth analysis of the molecular mechanisms by which this compound influences cellular apoptosis pathways. By disrupting the repair of single-strand DNA breaks, this compound triggers a cascade of events culminating in programmed cell death, particularly in the context of cancer cells with existing DNA repair deficiencies. This document summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding for research and drug development professionals.
Core Mechanism of Action: PARP Inhibition and Synthetic Lethality
This compound exerts its primary effect by inhibiting the enzymatic activity of PARP, particularly PARP-1 and PARP-2.[1] These enzymes are crucial for the base excision repair (BER) pathway, which addresses single-strand DNA breaks (SSBs). The inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs.
During DNA replication, these unrepaired SSBs are converted into more cytotoxic double-strand breaks (DSBs). In healthy cells, DSBs can be efficiently repaired through the homologous recombination (HR) pathway, which relies on proteins such as BRCA1 and RAD51. However, in cancer cells harboring mutations that compromise the HR pathway (e.g., BRCA1/2 mutations), the accumulation of DSBs cannot be resolved. This leads to genomic instability and the induction of apoptosis, a concept known as synthetic lethality.[2][3]
Impact on Apoptotic Signaling Pathways
The accumulation of irreparable DNA damage triggered by this compound activates intrinsic apoptotic signaling. The presence of extensive DSBs is a potent signal for the activation of the Ataxia Telangiectasia Mutated (ATM) kinase. Activated ATM, in turn, phosphorylates and activates a range of downstream targets, including the tumor suppressor protein p53.
Activated p53 can induce apoptosis through multiple mechanisms, including the transcriptional upregulation of pro-apoptotic proteins such as Bax and PUMA. These proteins promote the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of the caspase cascade.
Furthermore, research suggests that PARP inhibition by compounds like this compound can lead to the downregulation of key HR repair proteins, including BRCA1 and RAD51, through an E2F4/p130-dependent pathway.[3] This suppression of the HR pathway further sensitizes cells to the DNA-damaging effects of PARP inhibition and enhances the apoptotic response.
Caption: Signaling pathway of this compound-induced apoptosis.
Quantitative Data Summary
The following table summarizes key quantitative data related to the activity of this compound.
| Parameter | Cell Line | Value | Reference |
| IC50 (PARP Inhibition) | Chinese Hamster Ovary (CHO) AA8 | 0.05 µM | [1] |
| Enhancement Factor (Doxorubicin) | MDA-MB-231 (Human Breast Cancer) | 1.88 | [4] |
| Enhancement Factor (Doxorubicin) | MCa-K (Murine Mammary Carcinoma) | 1.64 | [4] |
Experimental Protocols
PARP Inhibition Assay (Cell-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound for PARP activity in whole cells.
Materials:
-
Cell line of interest (e.g., CHO AA8)
-
This compound
-
DNA-damaging agent (e.g., MNNG or H2O2)
-
Lysis buffer
-
Antibodies against poly(ADP-ribose) (PAR)
-
Secondary antibodies for detection (e.g., ELISA or Western blot)
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere overnight.
-
Pre-treat cells with a serial dilution of this compound for 1 hour.
-
Induce DNA damage by adding a DNA-damaging agent for a short period (e.g., 15 minutes).
-
Wash cells with ice-cold PBS and lyse the cells.
-
Quantify the amount of PAR polymer formation using an ELISA-based assay or by Western blotting with an anti-PAR antibody.
-
Plot the percentage of PARP inhibition against the concentration of this compound to determine the IC50 value.
Caption: Workflow for a cell-based PARP inhibition assay.
Apoptosis Detection by Annexin V/Propidium Iodide Staining
This protocol describes the use of flow cytometry to quantify apoptosis in cells treated with this compound.
Materials:
-
Cell line of interest
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for a specified time period (e.g., 24, 48, 72 hours).
-
Harvest the cells, including both adherent and floating populations.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the stained cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Caption: Workflow for apoptosis detection by Annexin V/PI staining.
Conclusion
This compound is a potent PARP inhibitor that effectively induces apoptosis, particularly in cancer cells with compromised homologous recombination repair pathways. Its mechanism of action, centered on the principle of synthetic lethality, makes it a promising candidate for targeted cancer therapy, both as a monotherapy and in combination with DNA-damaging agents. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational resource for researchers and drug developers working with this compound and other PARP inhibitors. Further investigation into the nuanced effects of this compound on various cellular contexts will continue to refine our understanding and application of this important class of therapeutic agents.
References
Methodological & Application
INO-1001: Application Notes and Protocols for In Vitro Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway. By impeding the repair of DNA single-strand breaks, this compound demonstrates significant potential as an anti-tumor agent, particularly in sensitizing cancer cells to DNA-damaging therapies such as radiation and chemotherapy. These application notes provide detailed protocols for essential in vitro assays to evaluate the efficacy and mechanism of action of this compound, including assessments of PARP inhibition, cell viability, apoptosis, and long-term cell survival.
Mechanism of Action
This compound exerts its cytotoxic effects primarily through the inhibition of PARP-1, a critical enzyme in the repair of DNA single-strand breaks (SSBs). In the presence of DNA damage, PARP-1 is activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage. Inhibition of PARP by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to synthetic lethality and cell death.[1]
Furthermore, PARP inhibition by compounds like this compound has been shown to down-regulate the expression of key HR proteins, BRCA1 and RAD51. This occurs through a pathway involving increased repressive E2F4/p130 complexes binding to the promoters of the BRCA1 and RAD51 genes, thereby suppressing HR-mediated DNA repair. This dual action of inhibiting BER and suppressing HR potentiates the cytotoxic effects of DNA-damaging agents.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways affected by this compound and a general experimental workflow for its in vitro evaluation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound from published studies.
Table 1: IC50 Values for this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chinese Hamster Ovary (CHO) | Ovarian Cancer | 0.05 | [2] |
Table 2: Enhancement of Doxorubicin (B1662922) Cytotoxicity by this compound
| Cell Line | Cancer Type | Treatment | Enhancement Factor (EF) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | Doxorubicin + this compound | 1.88 | [3] |
| MCa-K | Murine Mammary Carcinoma | Doxorubicin + this compound | 1.64 | [3] |
Experimental Protocols
PARP Activity Assay
This assay measures the inhibition of PARP activity in cell lysates treated with this compound. A common method involves the quantification of poly(ADP-ribose) (PAR) formation using a chemiluminescent or colorimetric ELISA-based assay.[4][5]
Materials:
-
Cancer cell lines (e.g., D341 MED glioblastoma cells)
-
This compound
-
Cell lysis buffer (RIPA buffer or similar)
-
PARP activity assay kit (e.g., Trevigen chemiluminescent PARP assay kit)
-
Microplate reader capable of measuring luminescence or absorbance
Protocol:
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0.1 µM to 10 µM) for 1 hour.
-
Induce DNA damage by treating the cells with a DNA-damaging agent (e.g., 200 µmol/L temozolomide) for a specified time.[6]
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using an appropriate lysis buffer on ice.
-
Centrifuge the lysate to pellet cellular debris and collect the supernatant.
-
-
PARP Activity Measurement:
-
Follow the manufacturer's instructions for the PARP activity assay kit. This typically involves:
-
Adding the cell lysate to a plate pre-coated with histones (a PARP substrate).
-
Adding a reaction cocktail containing biotinylated NAD+.
-
Incubating to allow for PARP-mediated PAR chain formation.
-
Detecting the incorporated biotinylated NAD+ using a streptavidin-HRP conjugate and a chemiluminescent or colorimetric substrate.
-
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of PARP inhibition for each concentration of this compound relative to the untreated control.
-
Determine the IC50 value for PARP inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., MDA-MB-231, MCF-7)
-
This compound
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Treat the cells with a range of this compound concentrations (e.g., 0.1 µM to 100 µM) for 24, 48, or 72 hours.
-
Include a vehicle control (e.g., DMSO).
-
-
MTT Addition:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Solubilization:
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the IC50 value of this compound.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit
-
Binding buffer
-
Flow cytometer
Protocol:
-
Cell Culture and Treatment:
-
Plate cells and treat them with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X binding buffer.
-
Add Annexin V-FITC and PI according to the kit manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Viable cells will be negative for both Annexin V and PI.
-
Early apoptotic cells will be Annexin V positive and PI negative.
-
Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.
-
Clonogenic Survival Assay
This assay assesses the long-term reproductive integrity of cells after treatment with this compound, alone or in combination with radiation.[1][7][8]
Materials:
-
Cancer cell lines (e.g., glioblastoma cell lines)[9]
-
This compound
-
Complete cell culture medium
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in methanol)
-
Irradiation source (if applicable)
Protocol:
-
Cell Seeding:
-
Determine the appropriate number of cells to seed per well to obtain approximately 50-100 colonies in the control group. This requires a preliminary plating efficiency determination.
-
Seed the cells in 6-well plates.
-
-
Treatment:
-
Allow the cells to attach overnight.
-
Treat the cells with this compound for a specified duration (e.g., 24 hours).
-
For radiosensitization studies, irradiate the cells with or without this compound pre-treatment.
-
After treatment, replace the medium with fresh, drug-free medium.
-
-
Incubation:
-
Incubate the plates for 10-14 days, or until colonies of at least 50 cells are visible.
-
-
Staining and Counting:
-
Wash the colonies with PBS, fix with methanol, and stain with crystal violet solution.
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Count the number of colonies in each well.
-
-
Data Analysis:
-
Calculate the surviving fraction for each treatment group by normalizing the plating efficiency of the treated cells to that of the control cells.
-
Plot the surviving fraction against the dose of this compound or radiation to generate a dose-response curve.
-
Conclusion
This compound is a promising PARP inhibitor with significant potential for cancer therapy, particularly in combination with DNA-damaging agents. The protocols outlined in these application notes provide a framework for the in vitro investigation of this compound's biological effects, enabling researchers to further elucidate its therapeutic potential and mechanisms of action.
References
- 1. youtube.com [youtube.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. researchgate.net [researchgate.net]
- 7. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. In vitro and In vivo Radiosensitization of Glioblastoma Cells by the Poly (ADP-Ribose) Polymerase Inhibitor E7016 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for INO-1001 Stock Solution Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the cellular response to DNA damage.[1][2][3][4] By hindering DNA repair mechanisms, this compound can sensitize cancer cells to radiation and chemotherapy, making it a valuable tool in oncology research and drug development.[1][2] This document provides a detailed protocol for the preparation of this compound stock solutions using dimethyl sulfoxide (B87167) (DMSO) as a solvent, ensuring optimal solubility and stability for in vitro and in vivo studies.
Mechanism of Action
This compound exerts its effects by inhibiting PARP-1, an enzyme crucial for the repair of single-strand DNA breaks (SSBs).[5][6][7] In normal cells, when SSBs occur, PARP-1 is recruited to the site of damage and synthesizes poly(ADP-ribose) (PAR) chains, which in turn recruit other DNA repair proteins. Inhibition of PARP-1 by this compound leads to the accumulation of unrepaired SSBs. During DNA replication, these SSBs can be converted into more lethal double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, these DSBs cannot be efficiently repaired, leading to cell death. This concept is known as synthetic lethality.[8]
Quantitative Data Summary
For ease of reference, the key quantitative data for this compound is summarized in the table below.
| Parameter | Value | Reference |
| Molecular Weight | 439.53 g/mol | [1][3] |
| CAS Number | 501364-82-5 | [1][3][4] |
| Appearance | Light yellow to yellow solid | [1] |
| Solubility in DMSO | 31.25 mg/mL (71.10 mM) | [1] |
| Purity | >98% | [3] |
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated pipettes and sterile pipette tips
-
Vortex mixer
-
Sonicator (optional, but recommended)
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol for Preparing a 10 mM this compound Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO. Adjust volumes as needed for different desired concentrations or volumes.
-
Pre-weigh this compound: Accurately weigh 4.395 mg of this compound powder and place it in a sterile amber microcentrifuge tube. Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g) 0.001 L x 0.010 mol/L x 439.53 g/mol = 0.004395 g = 4.395 mg
-
Add DMSO: Carefully add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use newly opened DMSO to ensure minimal water content, as this compound's solubility can be significantly impacted by hygroscopic DMSO.[1]
-
Dissolution: Tightly cap the tube and vortex thoroughly for 2-3 minutes to dissolve the compound.
-
Sonication (Optional but Recommended): If the compound does not fully dissolve with vortexing, sonicate the solution for 5-10 minutes in a water bath sonicator.[1] This will aid in the complete dissolution of the powder.
-
Visual Inspection: Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Aliquoting and Storage: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes.[9]
-
Storage Conditions: Store the aliquoted stock solutions at -20°C for short-term storage (up to 1 year) or at -80°C for long-term storage (up to 2 years).[1] When stored properly, the solution should remain stable for the indicated periods.
Important Considerations
-
DMSO Concentration in Assays: When preparing working solutions for cell-based assays, ensure the final concentration of DMSO is kept low (typically below 0.5%) to avoid solvent-induced toxicity.[10]
-
Stability in Aqueous Solutions: this compound is not soluble in water.[3] Prepare working dilutions in aqueous media immediately before use and do not store them for extended periods.
Visualizations
Signaling Pathway of PARP-1 in DNA Damage Repair
Caption: Role of PARP-1 in DNA single-strand break repair and its inhibition by this compound.
Experimental Workflow for this compound Stock Solution Preparation
Caption: Step-by-step workflow for preparing a 10 mM this compound stock solution in DMSO.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medkoo.com [medkoo.com]
- 4. This compound - Immunomart [immunomart.com]
- 5. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PARP1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Optimal Concentration of INO-1001 for Cell Culture Experiments: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
INO-1001 is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR). By hindering the repair of DNA single-strand breaks, this compound can lead to the accumulation of cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in other DNA repair pathways. This property makes it a valuable tool for cancer research, both as a standalone agent and as a sensitizer (B1316253) for radiation and chemotherapy.[1][2] Furthermore, emerging evidence suggests potential roles for this compound in neuroprotection and modulating inflammatory responses. This document provides detailed application notes and protocols to guide researchers in determining the optimal concentration of this compound for various cell culture experiments.
Data Presentation
The effective concentration of this compound can vary significantly depending on the cell type, the specific biological question being addressed, and the duration of treatment. The following tables summarize key quantitative data to serve as a starting point for experimental design.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay Type | Effective Concentration | Notes | Reference |
| Chinese Hamster Ovary (CHO) AA8 | PARP Inhibition | IC50: 0.05 µM | Measures the concentration required to inhibit 50% of PARP enzyme activity.[1] | [1] |
| D341 Medulloblastoma | PARP Activity Inhibition | Significant inhibition at 1-10 µM | Used in combination with temozolomide (B1682018) to assess sensitization.[3] | [3] |
| Various Human and Rodent Cell Lines | Radiosensitization | Concentration-dependent | Enhances radiation-induced cell killing by interfering with DNA repair.[1] | [1] |
| MDA-MB-231 (Human Breast Cancer) | Chemosensitization (with Doxorubicin) | Not specified in vitro | In vivo studies showed significant enhancement of doxorubicin's anti-tumor effects.[2] | [2] |
| MCa-K (Murine Mammary Carcinoma) | Chemosensitization (with Doxorubicin) | Not specified in vitro | In vivo studies demonstrated enhanced chemoresponse.[2] | [2] |
Table 2: Recommended Starting Concentration Ranges for this compound in Various Applications
| Application | Cell Type | Recommended Starting Range | Key Considerations |
| PARP Inhibition | Various | 0.01 - 10 µM | The IC50 can vary between cell lines. A dose-response curve is recommended. |
| Radiosensitization | Cancer cell lines | 0.1 - 10 µM | Pre-incubation time before radiation is a critical parameter. |
| Chemosensitization | Cancer cell lines | 0.1 - 10 µM | The optimal concentration will depend on the chemotherapeutic agent used. |
| Neuroprotection | Primary neurons, neuronal cell lines | 0.1 - 5 µM | Assess neuronal viability and function. |
| Anti-inflammatory Effects | Immune cells (e.g., macrophages), microglia | 0.1 - 10 µM | Measure inflammatory markers like cytokines and nitric oxide. |
Signaling Pathways and Experimental Workflows
Mechanism of Action of this compound
This compound inhibits the enzyme PARP, which is crucial for the repair of DNA single-strand breaks (SSBs). When SSBs are not repaired, they can lead to the collapse of replication forks during DNA replication, resulting in the formation of highly cytotoxic DNA double-strand breaks (DSBs). In cells with deficient homologous recombination (HR) repair pathways (e.g., BRCA1/2 mutated cancers), these DSBs cannot be efficiently repaired, leading to cell death.
Caption: Mechanism of this compound in DNA damage repair pathways.
Experimental Workflow for Determining Optimal Concentration
A systematic approach is crucial to determine the optimal concentration of this compound for a specific cell line and experimental endpoint. The following workflow outlines a general strategy.
References
Application Notes and Protocols for INO-1001 Administration in Mouse Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical mouse tumor models. The protocols and data presented are based on published literature and are intended to guide researchers in designing and executing in vivo studies to evaluate the therapeutic potential of this compound, particularly as a chemosensitizing agent.
Quantitative Data Summary
This compound has been demonstrated to significantly enhance the antitumor effects of DNA-damaging chemotherapy, such as doxorubicin (B1662922). The efficacy of this combination has been quantified by measuring the tumor growth delay.
| Tumor Model | Host Mouse Strain | Treatment Group | Enhancement Factor (EF) of Tumor Growth Delay | Reference |
| MDA-MB-231 (Human breast cancer) | Nude Mice | This compound + Doxorubicin | 1.88 | [1] |
| MCa-K (Murine mammary carcinoma) | C3H/HeN Mice | This compound + Doxorubicin | 1.64 | [1] |
Table 1: Efficacy of this compound in Combination with Doxorubicin in Mouse Tumor Models. The Enhancement Factor (EF) is calculated as the ratio of the tumor growth delay for the combination therapy to the tumor growth delay for doxorubicin alone. An EF greater than 1 indicates a synergistic effect.[1]
Signaling Pathway
This compound is a potent inhibitor of PARP-1, a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).
Caption: Mechanism of action of this compound.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Administration
This protocol provides a method for formulating this compound for intraperitoneal (i.p.) or intravenous (i.v.) injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
PEG300
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).[2]
-
Working Solution Formulation:
-
For a 1 mL working solution, add 100 µL of the this compound DMSO stock solution to 400 µL of PEG300.[2]
-
Mix thoroughly by vortexing until the solution is clear.[2]
-
Add 50 µL of Tween-80 and mix again.[2]
-
Add 450 µL of sterile saline to reach a final volume of 1 mL.[2]
-
Vortex the final solution until it is a clear and homogenous.
-
-
Storage: Use the formulated solution immediately. If short-term storage is necessary, keep it at 4°C and protected from light.
Protocol 2: Intraperitoneal (i.p.) Administration of this compound and Doxorubicin in a Xenograft Mouse Model
This protocol describes a general procedure for administering this compound in combination with doxorubicin to evaluate tumor growth delay.
Materials:
-
Female nude mice (e.g., BALB/c nude)
-
Human breast cancer cells (e.g., MDA-MB-231)
-
Matrigel
-
Formulated this compound solution (from Protocol 1)
-
Doxorubicin solution (prepared according to manufacturer's instructions)
-
Sterile syringes and needles (e.g., 27-30 gauge)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Cell Implantation:
-
Harvest MDA-MB-231 cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring tumor dimensions with calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²)/2.
-
-
Treatment Initiation:
-
When tumors reach a mean volume of approximately 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle control, this compound alone, Doxorubicin alone, this compound + Doxorubicin).
-
-
Drug Administration:
-
This compound: Administer the formulated this compound solution via intraperitoneal injection. A typical dosage for PARP inhibitors in mouse models ranges from 10 to 50 mg/kg, administered daily or on the same schedule as the chemotherapeutic agent.
-
Doxorubicin: Administer doxorubicin via intraperitoneal or intravenous injection at a clinically relevant dose (e.g., 5-10 mg/kg).
-
For combination therapy, this compound is typically administered shortly before (e.g., 1 hour) the doxorubicin injection.
-
-
Data Collection:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically the time it takes for the tumor volume to reach a predetermined size (e.g., 4 times the initial volume).
-
Calculate the tumor growth delay for each treatment group.
-
Experimental Workflow Visualization
Caption: In vivo experimental workflow.
References
Application Note: Detection of PARP Inhibition by INO-1001 Using Western Blot Analysis of PARP Cleavage
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Poly(ADP-ribose) polymerase (PARP) is a family of proteins critical for cellular processes, particularly DNA repair and programmed cell death (apoptosis).[1] In response to DNA damage, PARP becomes activated and facilitates DNA repair. However, in the context of apoptosis, PARP-1 is a key substrate for activated caspase-3 and caspase-7.[1] Cleavage of the full-length 116 kDa PARP-1 protein into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment is a well-established hallmark of apoptosis.[1][2] The detection of this 89 kDa fragment by Western blot is a reliable method for monitoring the induction of apoptosis.
INO-1001 is a potent and selective inhibitor of PARP.[3] By inhibiting PARP's enzymatic activity, this compound can interfere with DNA repair mechanisms, leading to an accumulation of DNA damage.[3][4][5] This can subsequently trigger apoptosis, making the analysis of PARP cleavage a valuable method for assessing the pharmacodynamic effects of this compound. This application note provides a detailed protocol for using this compound to induce and detect PARP cleavage in cultured cells via Western blotting.
Signaling Pathway of PARP Cleavage in Apoptosis
The following diagram illustrates the signaling cascade leading to PARP cleavage during apoptosis and the role of PARP inhibitors like this compound. Apoptotic stimuli activate caspases, which then cleave PARP-1, inactivating its DNA repair function and promoting the apoptotic process. PARP inhibitors can induce this pathway by causing an accumulation of DNA damage that triggers the apoptotic cascade.
Caption: Signaling pathway of caspase-mediated PARP-1 cleavage.
Experimental Protocols
This section provides a detailed methodology for assessing PARP cleavage in response to this compound treatment.
Cell Culture and Treatment
-
Cell Seeding: Plate a suitable cell line (e.g., a cancer cell line known to be sensitive to PARP inhibitors) in appropriate culture dishes and grow to 70-80% confluency.
-
This compound Preparation: Prepare a stock solution of this compound in an appropriate solvent, such as DMSO. Further dilute the stock solution in cell culture medium to achieve the desired final concentrations.
-
Treatment:
-
Perform a dose-response experiment by treating cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM).
-
Perform a time-course experiment by treating cells for different durations (e.g., 24, 48, 72 hours).
-
Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide).[1]
-
Cell Lysis and Protein Quantification
-
Washing: After treatment, wash the cells once with ice-cold PBS.
-
Lysis: Lyse the cells in RIPA buffer supplemented with a protease inhibitor cocktail. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Transfer the supernatant containing the protein to a new tube.
-
Quantification: Determine the protein concentration using a BCA or Bradford protein assay.
Western Blot Protocol
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a 10% or 4-12% gradient polyacrylamide gel. Include a pre-stained protein ladder to monitor migration. Run the gel at a constant voltage.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane. Confirm the transfer using Ponceau S staining.
-
Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against PARP that recognizes both the full-length (116 kDa) and cleaved (89 kDa) forms overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. The appearance of an 89 kDa band and a corresponding decrease in the 116 kDa full-length PARP-1 band indicates apoptosis-induced cleavage.[1] Normalize the cleaved PARP signal to a loading control (e.g., β-actin or GAPDH).
Experimental Workflow
The following diagram provides a visual representation of the Western blot workflow for detecting PARP cleavage.
References
Application Notes and Protocols for Assessing INO-1001 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme critically involved in DNA repair and cell death pathways. Overactivation of PARP in response to the significant oxidative stress and DNA damage induced by ischemia-reperfusion (I/R) injury can deplete cellular energy stores (NAD+ and ATP), leading to cell death and tissue damage.[1][2][3] this compound, by blocking this excessive PARP activation, presents a promising therapeutic strategy to mitigate the detrimental effects of I/R in various organs, including the heart and brain.[1][2][4] These application notes provide detailed protocols for assessing the in vivo efficacy of this compound in a preclinical model of myocardial ischemia-reperfusion injury.
Mechanism of Action: PARP Inhibition in Ischemia-Reperfusion Injury
Ischemia and subsequent reperfusion trigger a cascade of events, including the generation of reactive oxygen species (ROS) and reactive nitrogen species (RNS). This leads to oxidative stress and extensive DNA damage. PARP-1, a nuclear enzyme, detects these DNA strand breaks and initiates the synthesis of poly(ADP-ribose) (PAR) polymers on nuclear proteins, a process that consumes large quantities of NAD+. The resulting depletion of NAD+ impairs cellular energy metabolism, leading to mitochondrial dysfunction and ultimately, cell death. This compound acts by competitively inhibiting the catalytic activity of PARP, thereby preserving the cellular NAD+ and ATP pools, and reducing the extent of tissue injury.
Data Presentation: Summary of In Vivo Efficacy Data for this compound
The following tables summarize quantitative data from various preclinical studies investigating the efficacy of this compound in different in vivo models.
Table 1: Cardiac and Vascular Function in a Porcine Model of Myocardial Ischemia-Reperfusion [4]
| Parameter | Control Group | This compound (1 mg/kg) | Outcome |
| Infarct Size (% of area at risk) | Not specified | No significant reduction | Neutral |
| Stroke Volume Index (mL/m²) | Decreased | Significantly higher than control | Positive |
| Cardiac Index (L/min/m²) | Decreased | Significantly higher than control | Positive |
| Mixed Venous O₂ Saturation (%) | Decreased | Significantly higher than control | Positive |
Table 2: Hemodynamic Stabilization in a Porcine Model of Thoracic Aortic Cross-Clamping [5]
| Parameter | Control Group | This compound (4 mg/kg total dose) | Outcome |
| Norepinephrine Requirement | Higher | Significantly lower | Positive |
| Kidney Function | Comparable | Comparable | Neutral |
Table 3: Neurological Outcomes in a Mouse Model of Traumatic Brain Injury [2]
| Parameter | Vehicle Group | This compound (1.6 mg/kg, intracerebral) | Outcome |
| Brain NAD+ Levels (% of uninjured hemisphere) | 67 ± 7.6 | 95.8 ± 4.4 | Positive |
| Morris Water Maze Latency | Increased | Reduced latency | Positive |
| Time in Target Quadrant | Decreased | Increased time | Positive |
Table 4: Cardiovascular Function in an Aging Rat Model [1][6]
| Parameter | Aging Control | This compound (5 mg/kg, IV) | Outcome |
| Myocardial Contractility | Reduced | Acutely improved | Positive |
| Endothelium-Dependent Vasorelaxation | Reduced | Acutely improved | Positive |
Experimental Protocols
This section provides a detailed methodology for a key experiment to assess the efficacy of this compound in a rodent model of myocardial ischemia-reperfusion.
Protocol 1: Assessment of this compound Efficacy in a Rat Model of Myocardial Ischemia-Reperfusion
Objective: To determine the effect of this compound on myocardial infarct size and cardiac function following a surgically induced myocardial infarction.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound
-
Vehicle (e.g., saline or as specified by the manufacturer)
-
Anesthetics (e.g., isoflurane (B1672236), ketamine/xylazine)
-
Surgical instruments for rodent thoracotomy
-
Ventilator
-
ECG monitoring system
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
Triphenyltetrazolium chloride (TTC)
-
Evans Blue dye
-
Echocardiography system
Experimental Workflow:
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using isoflurane (2-3% for induction, 1-2% for maintenance) or an intraperitoneal injection of ketamine/xylazine.
-
Intubate the animal and connect it to a rodent ventilator.
-
Place the animal on a heating pad to maintain body temperature.
-
Monitor ECG throughout the procedure.
-
-
Surgical Procedure (Thoracotomy and Ligation):
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Ligate the left anterior descending (LAD) coronary artery with a 6-0 silk suture. Successful ligation is confirmed by the appearance of a pale region on the myocardial surface and ECG changes.
-
Maintain the ischemic period for a predetermined duration (e.g., 30 minutes).
-
-
Drug Administration:
-
Randomly assign animals to receive either this compound or vehicle.
-
Administer this compound (e.g., 1-5 mg/kg) or vehicle via intravenous (IV) injection a few minutes before reperfusion.
-
-
Reperfusion:
-
Release the suture to allow reperfusion of the coronary artery.
-
Reperfusion is confirmed by the return of color to the previously pale myocardium.
-
Close the chest in layers and allow the animal to recover.
-
-
Post-operative Care and Monitoring:
-
Provide appropriate post-operative analgesia.
-
Monitor the animal for a specified period (e.g., 24 hours).
-
-
Assessment of Cardiac Function (Echocardiography):
-
At the end of the monitoring period, perform echocardiography on the anesthetized animal to assess cardiac function.
-
Measure parameters such as left ventricular ejection fraction (LVEF), fractional shortening (FS), and wall motion abnormalities.
-
-
Infarct Size Measurement (TTC Staining):
-
Following functional assessment, euthanize the animal.
-
Excise the heart and cannulate the aorta.
-
Perfuse the heart with saline, followed by 1% Evans Blue dye to delineate the area at risk (AAR).
-
Freeze the heart and slice it into transverse sections.
-
Incubate the slices in 1% TTC solution. Viable tissue will stain red, while the infarcted tissue will remain pale.
-
Image the heart slices and quantify the infarct size as a percentage of the AAR.
-
Expected Outcomes:
Treatment with this compound is expected to result in a reduction in myocardial infarct size and an improvement in cardiac function (e.g., higher LVEF and FS) compared to the vehicle-treated group.
Conclusion
The provided protocols and data offer a framework for the in vivo evaluation of this compound's efficacy in the context of ischemia-reperfusion injury. The potent PARP inhibitory action of this compound holds significant therapeutic potential for mitigating tissue damage in a variety of clinical settings characterized by I/R, including myocardial infarction and stroke. Further investigation using standardized preclinical models is crucial for the continued development of this promising therapeutic agent.
References
- 1. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Local administration of the poly(ADP-ribose) polymerase inhibitor this compound prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PARP Inhibition Attenuates Histopathological Lesion in Ischemia/Reperfusion Renal Mouse Model after Cold Prolonged Ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Therapeutic injection of PARP inhibitor this compound preserves cardiac function in porcine myocardial ischemia and reperfusion without reducing infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The parp-1 inhibitor this compound facilitates hemodynamic stabilization without affecting DNA repair in porcine thoracic aortic cross-clamping-induced ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synergistic Anti-Tumor Effects of INO-1001 and Doxorubicin in Breast Cancer Cells
For Research Use Only.
Introduction
Doxorubicin (B1662922) is a potent anthracycline antibiotic widely employed in chemotherapy for various cancers, including breast cancer. Its primary mechanisms of action involve DNA intercalation, inhibition of topoisomerase II, and the generation of reactive oxygen species, all of which lead to DNA damage and subsequent cell death.[1][2][3][4] However, intrinsic and acquired resistance, often associated with p53 deficiency, can limit its therapeutic efficacy.[5][6]
INO-1001 is a potent inhibitor of poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial for the repair of single-strand DNA breaks (SSBs).[5][7] By inhibiting PARP, this compound prevents the repair of SSBs. When these unrepaired SSBs are encountered during DNA replication, they are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with p53 mutations, this accumulation of DSBs cannot be efficiently repaired, leading to synthetic lethality and enhanced cell death.[5][8]
The combination of a PARP inhibitor like this compound with a DNA-damaging agent such as doxorubicin presents a promising therapeutic strategy. Doxorubicin-induced DNA damage is exacerbated by the inhibition of PARP-mediated repair, leading to a synergistic enhancement of anti-tumor activity, particularly in p53-deficient breast cancer cells.[5][6] Preclinical studies have demonstrated that this compound significantly enhances the anti-tumor effects of doxorubicin in p53-deficient human breast cancer models.[6]
These application notes provide a summary of the synergistic effects and detailed protocols for studying the combination of this compound and doxorubicin in breast cancer cell lines.
Data Presentation
The following tables summarize the expected quantitative outcomes from combining this compound with doxorubicin in p53-deficient breast cancer cell lines, such as MDA-MB-231. The data is extrapolated from studies on similar PARP inhibitors in combination with doxorubicin.[5]
Table 1: Cytotoxicity of this compound and Doxorubicin in MDA-MB-231 Breast Cancer Cells
| Treatment | Concentration | Cell Viability (%) | IC50 |
| Control | - | 100 | - |
| This compound | 10 µM | ~94 | >10 µM |
| Doxorubicin | 1 µg/mL | ~50 | 1.65 ± 0.23 µg/mL[6] |
| This compound + Doxorubicin | 10 µM + 1 µg/mL | ~25 | - |
Table 2: Apoptosis Induction in MDA-MB-231 Cells (48h Treatment)
| Treatment | Apoptotic Cells (%) |
| Control | <5 |
| This compound (10 µM) | ~3 |
| Doxorubicin (1 µg/mL) | ~25 |
| This compound (10 µM) + Doxorubicin (1 µg/mL) | ~50 |
Table 3: Key Protein Expression Changes in Response to Treatment
| Treatment | p-H2AX | Cleaved PARP-1 | Cleaved Caspase-3 |
| Doxorubicin | Increased | Increased | Increased |
| This compound + Doxorubicin | Markedly Increased | Markedly Increased | Markedly Increased |
Experimental Protocols
Cell Culture and Reagents
-
Cell Line: MDA-MB-231 (p53-deficient human breast adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Reagents:
-
This compound (dissolved in DMSO to create a stock solution).
-
Doxorubicin (dissolved in sterile water or PBS to create a stock solution).
-
Phosphate Buffered Saline (PBS).
-
Trypsin-EDTA.
-
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound and doxorubicin, alone and in combination.
-
Procedure:
-
Seed MDA-MB-231 cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and doxorubicin in culture medium.
-
Treat the cells with varying concentrations of this compound, doxorubicin, or the combination. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound, doxorubicin, or the combination for 48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
-
Western Blot Analysis
This protocol is for detecting changes in the expression of key proteins involved in DNA damage and apoptosis.
-
Procedure:
-
Seed MDA-MB-231 cells in 6-well plates and treat as described for the apoptosis assay.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Recommended primary antibodies:
-
Anti-phospho-Histone H2A.X (Ser139) (for DNA double-strand breaks)
-
Anti-cleaved PARP-1
-
Anti-cleaved Caspase-3
-
Anti-β-actin (as a loading control)
-
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Visualizations
Caption: Mechanism of synergistic action between Doxorubicin and this compound.
Caption: Experimental workflow for the MTT cell viability assay.
Caption: Western blot protocol for apoptosis marker detection.
References
- 1. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on Combination Strategies of PARP Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. PARP inhibition sensitizes p53-deficient breast cancer cells to doxorubicin-induced apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. PARP Inhibitor Treatment in Ovarian and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: INO-1001 in Ischemia/Reperfusion (I/R) Injury Studies
Introduction
INO-1001 is a potent and selective inhibitor of Poly (ADP-ribose) polymerase (PARP), a family of enzymes crucial in cellular processes such as DNA repair and programmed cell death. In the context of ischemia/reperfusion (I/R) injury, the restoration of blood flow after an ischemic event triggers a surge of reactive oxygen species (ROS) and reactive nitrogen species (RNS), leading to extensive DNA damage.[1][2] This damage hyper-activates PARP-1, a key member of the PARP family. The overactivation of PARP-1 depletes cellular energy stores (NAD+ and ATP), ultimately causing cellular dysfunction and necrotic cell death.[3][4] this compound offers a therapeutic strategy by blocking this PARP-1 hyper-activation, thereby preserving cellular energy, reducing tissue damage, and improving functional outcomes post-I/R.
Mechanism of Action
During ischemia and subsequent reperfusion, oxidative stress causes single-strand breaks in DNA. PARP-1 detects this damage and initiates repair processes. However, excessive DNA damage leads to PARP-1 overactivation. This process consumes large quantities of NAD+ as a substrate to synthesize poly(ADP-ribose) (PAR) polymers, leading to rapid depletion of intracellular NAD+ and ATP pools. This energy crisis culminates in mitochondrial dysfunction and cell death. This compound competitively inhibits the catalytic activity of PARP-1, preventing the excessive consumption of NAD+ and preserving cellular energetics, thus mitigating the cascade of events that leads to cell death in I/R injury.[3][5][6]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in various preclinical models of ischemia/reperfusion injury.
Table 1: Effect of this compound on Myocardial Infarct Size
| Animal Model | Treatment Protocol | Infarct Size (% of Area at Risk) | Key Finding | Reference |
| Nondiabetic Rat | This compound given 5 min before ischemia and 1h after reperfusion | Control: ~45%This compound: ~25% (P < 0.05) | Significant reduction in infarct size. | [7] |
| Diabetic Rat | This compound given 5 min before ischemia and 1h after reperfusion | Control: ~55%This compound: ~35% (P < 0.05) | Attenuated the larger infarct size seen in diabetic rats. | [7] |
| Landrace Pig | 1 mg/kg this compound administered upon reperfusion | No significant reduction in infarct size compared to control. | Did not reduce infarct size but improved functional recovery. | [8] |
Table 2: Effect of this compound on Cardiac and Hemodynamic Function
| Animal Model | Parameter Measured | Treatment Group | Result | Reference |
| Landrace Pig | Stroke Volume | This compound (1 mg/kg) | Significantly increased during reperfusion vs. control. | [8] |
| Landrace Pig | Cardiac Index | This compound (1 mg/kg) | Significantly increased during reperfusion vs. control. | [8] |
| Landrace Pig | Mixed Venous O2 Saturation | This compound (1 mg/kg) | Significantly increased during reperfusion vs. control. | [8] |
| Porcine (Thoracic Aortic Clamping) | Norepinephrine (B1679862) Requirement | This compound (4 mg/kg total) | Required less norepinephrine support to maintain blood pressure. | [9] |
| Aging Rat | Myocardial Contractility | This compound (5 mg/kg IV) | Acutely improved left ventricular contractility. | [5][6] |
| Aging Rat | Endothelial Function | This compound (5 mg/kg IV) | Acutely improved endothelium-dependent vasorelaxation. | [5][6] |
Table 3: Effect of this compound on Biochemical Markers
| Animal Model | Parameter Measured | Treatment Group | Result | Reference |
| Mouse (Traumatic Brain Injury) | Brain NAD+ Levels (% of uninjured hemisphere) | Vehicle: 67 ± 7.6%This compound (1.6 mg/kg): 95.8 ± 4.4% (p=0.03) | Preserved brain NAD+ levels 2h post-injury. | [3] |
| Aging Rat | PAR Staining (Myocardium & Aorta) | This compound (5 mg/kg IV) | Decreased Poly(ADP-ribose) formation, indicating reduced PARP activity. | [5] |
Experimental Protocols
This section provides a generalized protocol for inducing myocardial ischemia/reperfusion injury in a rodent model to evaluate the efficacy of this compound. This protocol synthesizes methodologies described in published studies.[7][8]
Objective: To determine if this compound reduces myocardial infarct size and preserves cardiac function following a surgically induced myocardial ischemia/reperfusion event.
Materials:
-
This compound
-
Vehicle solution (e.g., 5% dextrose or saline)
-
Anesthetics (e.g., ketamine, xylazine, isoflurane)
-
Surgical instruments for thoracotomy
-
Suture for coronary artery ligation (e.g., 6-0 silk)
-
Ventilator
-
Triphenyltetrazolium chloride (TTC) for staining
-
Evans Blue dye (optional, for delineating area at risk)
Methodology:
-
Animal Preparation:
-
Acclimatize male Wistar rats or similar models for at least one week.
-
Anesthetize the animal using an appropriate protocol (e.g., intraperitoneal injection of ketamine/xylazine).
-
Intubate the animal and provide mechanical ventilation with room air supplemented with oxygen.
-
Monitor core body temperature and maintain at 37°C.
-
-
Surgical Procedure (LAD Coronary Artery Occlusion):
-
Perform a left thoracotomy to expose the heart.
-
Carefully open the pericardium.
-
Pass a 6-0 silk suture underneath the left anterior descending (LAD) coronary artery near its origin.
-
Tie a slipknot to occlude the artery, initiating the ischemic period. Successful occlusion can be confirmed by the development of a pale, cyanotic appearance in the myocardial tissue distal to the suture.
-
-
Ischemia and Treatment Administration:
-
Maintain the ischemic period for a duration relevant to the model (e.g., 30-60 minutes).
-
Prepare the this compound solution for injection. A common dose is 1-5 mg/kg.[5][8]
-
Administer this compound or vehicle via an appropriate route (e.g., intravenous injection into the femoral vein). Administration timing is critical and can be before ischemia, during ischemia, or just before reperfusion. A common protocol is to administer the drug 5-10 minutes before the onset of reperfusion.[7]
-
-
Reperfusion:
-
After the ischemic period, release the slipknot to allow blood flow to resume to the previously occluded vessel.
-
Confirm reperfusion by observing a return of color (hyperemia) to the myocardium.
-
Close the chest wall in layers and allow the animal to recover from anesthesia. The reperfusion period typically lasts from 3 to 24 hours.
-
-
Infarct Size Determination:
-
At the end of the reperfusion period, re-anesthetize the animal and euthanize it.
-
Excise the heart quickly.
-
To delineate the non-ischemic versus the ischemic (area at risk) zones, the aorta can be cannulated and the coronary circulation perfused with Evans Blue dye while the LAD is re-occluded. The area at risk will not stain blue.
-
Freeze the heart and slice the ventricles into 2-mm thick transverse sections.
-
Incubate the slices in 1% TTC solution at 37°C for 15-20 minutes. TTC stains viable myocardium red, while the infarcted tissue, lacking dehydrogenase enzymes, remains a pale white/yellow color.
-
Image the slices and use planimetry software to quantify the area of the infarct, the area at risk, and the total ventricular area. Express the infarct size as a percentage of the area at risk.
-
Clinical Context: this compound has been investigated in a Phase II clinical trial for patients with ST-elevation myocardial infarction undergoing percutaneous coronary intervention (NCT00271765).[10][11][12] The primary goal of such clinical studies is to assess the safety and potential efficacy of PARP inhibition in reducing myocardial damage in a human population.[10][12]
References
- 1. Pharmacological Protection against Ischemia-Reperfusion Injury by Regulating the Nrf2-Keap1-ARE Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iris.uniroma1.it [iris.uniroma1.it]
- 3. Local administration of the poly(ADP-ribose) polymerase inhibitor this compound prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PARP-1 inhibitor alleviates cerebral ischemia/reperfusion injury by reducing PARylation of HK-1 and LDH in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Therapeutic injection of PARP inhibitor this compound preserves cardiac function in porcine myocardial ischemia and reperfusion without reducing infarct size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The parp-1 inhibitor this compound facilitates hemodynamic stabilization without affecting DNA repair in porcine thoracic aortic cross-clamping-induced ischemia/reperfusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. trial.medpath.com [trial.medpath.com]
Application Notes and Protocols for INO-1001 Solutions: Long-Term Storage and Stability
For Researchers, Scientists, and Drug Development Professionals
Introduction
INO-1001 is a potent inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response pathway. Its role in sensitizing cancer cells to chemotherapy and radiation has made it a compound of significant interest in oncological research. These application notes provide detailed protocols for the preparation, long-term storage, and stability assessment of this compound solutions to ensure reproducible and reliable experimental outcomes.
Long-Term Storage and Stability of this compound Solutions
Proper storage of this compound solutions is critical to maintain their chemical integrity and biological activity. The following table summarizes the recommended storage conditions for this compound stock solutions. It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. For in vitro studies, aliquoting the stock solution is advised to avoid repeated freeze-thaw cycles.
| Storage Condition | Recommended Duration | Notes |
| -80°C | Up to 2 years | Recommended for long-term storage.[1] |
| -20°C | Up to 1 year | Suitable for intermediate-term storage.[1] |
| 0 - 4°C | Days to weeks | For short-term storage. |
| Ambient Temperature | A few weeks | The compound is stable for short periods, such as during shipping. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated analytical balance
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent condensation.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a fume hood.
-
Calculate the volume of DMSO required to achieve a 10 mM concentration. The molecular weight of this compound is 439.53 g/mol .
-
Add the calculated volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be applied to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Stability-Indicating High-Performance Liquid Chromatography (HPLC) Method
This protocol provides a general framework for assessing the stability of this compound in solution using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). This method can be adapted for forced degradation studies.
Instrumentation and Conditions (Example):
-
HPLC System: A system with a UV detector.
-
Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., methanol (B129727) or acetonitrile). The exact ratio should be optimized for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV-Vis spectrophotometry (a common wavelength for similar compounds is around 254 nm).[2]
-
Injection Volume: 20 µL.[2]
Procedure:
-
Prepare a standard solution of this compound of known concentration in the mobile phase.
-
Inject the standard solution into the HPLC system to determine the retention time of the intact drug.
-
Subject the this compound solution to various stress conditions as described in Protocol 3.
-
At specified time points, withdraw samples, neutralize if necessary, and dilute with the mobile phase to an appropriate concentration.
-
Inject the stressed samples into the HPLC system.
-
Analyze the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent this compound peak.
-
Calculate the percentage of degradation.
Protocol 3: Forced Degradation Studies
Forced degradation studies are essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method. The following are example stress conditions. The extent of degradation should ideally be in the range of 5-20%.
Acid Hydrolysis:
-
Treat a solution of this compound with an acidic solution (e.g., 0.1 M HCl) and incubate at an elevated temperature (e.g., 60°C) for a defined period.[2]
-
At various time points, withdraw an aliquot, neutralize it with a suitable base (e.g., 0.1 M NaOH), and analyze by HPLC.[2]
Alkaline Hydrolysis:
-
Treat a solution of this compound with a basic solution (e.g., 0.1 M NaOH) and incubate at room temperature or a slightly elevated temperature for a set time.[2]
-
Withdraw samples at intervals, neutralize with an appropriate acid (e.g., 0.1 M HCl), and perform HPLC analysis.[2]
Oxidative Degradation:
-
Expose an this compound solution to an oxidizing agent, such as 3-30% hydrogen peroxide (H₂O₂), at room temperature.[2]
-
Monitor the degradation over time by HPLC analysis.
Photolytic Degradation:
-
Expose a solution of this compound to a light source that provides both UV and visible light, as per ICH Q1B guidelines.
-
Analyze samples at different time points using HPLC. A control sample should be kept in the dark to differentiate between photolytic and thermal degradation.
Thermal Degradation:
-
Incubate a solution of this compound at a high temperature (e.g., 70°C) in a controlled oven.[3]
-
Analyze samples at various time points by HPLC to assess thermal stability.
Visualizations
This compound Mechanism of Action: PARP Inhibition
The following diagram illustrates the simplified signaling pathway of PARP and its inhibition by this compound in the context of DNA damage and repair.
Caption: this compound inhibits PARP, leading to stalled DNA repair and cell death.
Experimental Workflow for Forced Degradation Study
The diagram below outlines the general workflow for conducting a forced degradation study of an this compound solution.
Caption: Workflow for assessing this compound stability under stress conditions.
References
Troubleshooting & Optimization
INO-1001 Technical Support Center: Troubleshooting Solubility and Precipitation
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on the handling of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to its solubility and potential for precipitation during experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks.[1][2] By inhibiting PARP, this compound prevents the repair of DNA damage, which can lead to the accumulation of double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations), this accumulation of DNA damage can trigger cell death, a concept known as synthetic lethality.
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound.[2][3] It is advisable to prepare a concentrated stock solution (e.g., 10 mM in 100% DMSO) and store it in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[2]
Q3: I observed precipitation when diluting my this compound DMSO stock solution into aqueous media. What is the cause and how can I prevent this?
This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly introduced into an aqueous environment where its solubility is significantly lower.
To prevent precipitation, consider the following strategies:
-
Pre-warm the media: Always use cell culture media or buffers that have been pre-warmed to 37°C.
-
Use a serial dilution approach: Instead of adding the concentrated DMSO stock directly to your final volume of aqueous media, perform one or two intermediate dilutions in pre-warmed media.
-
Add dropwise while vortexing: Slowly add the this compound solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Maintain a low final DMSO concentration: Aim for a final DMSO concentration of less than 0.5%, and ideally below 0.1%, in your cell culture experiments to minimize both precipitation and solvent-induced cytotoxicity.
-
Consider the formulation: For in vivo studies, specific formulations containing co-solvents and surfactants are necessary to maintain solubility.
Troubleshooting Guide: this compound Precipitation Issues
| Issue | Potential Cause | Recommended Solution |
| Immediate cloudiness or precipitate upon dilution in aqueous buffer/media. | Rapid solvent exchange and exceeding aqueous solubility limit. | 1. Ensure the aqueous buffer/media is at room temperature or 37°C. 2. Perform a serial dilution of the DMSO stock in the aqueous buffer/media. 3. Add the stock solution dropwise while gently vortexing. 4. Decrease the final concentration of this compound. |
| Precipitate forms over time in the incubator. | Changes in media pH, evaporation, or interaction with media components. | 1. Ensure proper incubator humidification to prevent evaporation. 2. Use freshly prepared media and monitor the pH. 3. Consider using a different basal media formulation. |
| Crystals form in the stock solution upon storage. | Improper storage or solvent evaporation. | 1. Ensure stock solutions are stored in tightly sealed vials at -20°C or -80°C. 2. Aliquot the stock solution to avoid repeated freeze-thaw cycles. 3. If crystals are observed, gently warm the vial to 37°C and vortex to redissolve before use. |
Quantitative Data: this compound Solubility
| Solvent/Vehicle | Concentration | Appearance | Notes |
| DMSO | ≥ 20.8 mg/mL | Clear Solution | Suitable for preparing high-concentration stock solutions.[2][3] |
| In Vivo Formulation 1 | ≥ 2.08 mg/mL | Clear Solution | Vehicle: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[2][3] |
| In Vivo Formulation 2 | ≥ 2.08 mg/mL | Clear Solution | Vehicle: 10% DMSO, 90% Corn oil.[2] |
Note: The aqueous solubility of this compound is low. It is recommended to perform a solubility test in your specific experimental buffer or media to determine the maximum soluble concentration.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Allow the this compound vial to equilibrate to room temperature before opening. b. Weigh the desired amount of this compound powder in a sterile microcentrifuge tube. c. Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM). d. Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may aid dissolution. e. Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes. f. Store the aliquots at -20°C or -80°C.[2]
Protocol 2: In Vitro Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on the viability of cancer cell lines.
-
Materials: Cancer cell line of interest, complete cell culture medium, this compound stock solution (10 mM in DMSO), 96-well cell culture plates, MTT reagent (5 mg/mL in PBS), solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
Procedure: a. Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment. b. Compound Treatment: i. Prepare serial dilutions of this compound from the 10 mM DMSO stock in pre-warmed complete medium. ii. Ensure the final DMSO concentration in all wells is consistent and below 0.1%. iii. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final DMSO concentration). c. Incubation: Incubate the plate for the desired treatment period (e.g., 48 or 72 hours). d. MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible. e. Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. f. Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. g. Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Visualizations
PARP-1 Signaling Pathway in DNA Repair
Caption: this compound inhibits PARP-1, leading to stalled DNA repair and cell death.
Experimental Workflow for Cell Viability Assay
Caption: Workflow for determining this compound cytotoxicity using an MTT assay.
Logical Relationship for Troubleshooting Precipitation
References
Identifying and mitigating INO-1001 off-target effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the potent and selective Poly (ADP-ribose) polymerase (PARP) inhibitor, INO-1001.[1] This guide focuses on identifying and mitigating potential off-target effects to ensure accurate experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of this compound?
A1: The primary on-target effect of this compound is the catalytic inhibition of PARP1 and PARP2, enzymes crucial for the repair of single-strand DNA breaks (SSBs).[2] This inhibition leads to the accumulation of SSBs, which, during DNA replication, are converted into toxic double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to cell death via synthetic lethality.[2] Another key on-target effect is "PARP trapping," where the inhibitor traps PARP enzymes on DNA, creating a toxic protein-DNA complex that further impedes DNA replication.[2]
Potential off-target effects of PARP inhibitors like this compound can arise from a lack of complete selectivity. This can manifest in two ways:
-
Inhibition of other PARP family members: There are 17 members in the PARP family, and some inhibitors can affect members other than PARP1 and PARP2, leading to a wider range of biological responses than intended.[2]
-
Inhibition of unrelated protein families: Some PARP inhibitors have been observed to interact with other proteins, most notably various protein kinases.[2][3][4][5] This "polypharmacology" can contribute to both unforeseen therapeutic effects and adverse reactions.[2] For instance, the inhibition of the kinase DYRK1A by some PARP inhibitors has been associated with hypertension.[2]
Q2: We are observing unexpected toxicity in our in vivo models at concentrations that should be well-tolerated. Could this be due to off-target effects?
A2: Yes, unexpected toxicity is a potential consequence of off-target effects. If this compound inhibits kinases or other critical cellular proteins in your model system, it could lead to adverse outcomes.[2] It is crucial to conduct a thorough dose-response analysis to ascertain if the toxicity is occurring at concentrations significantly higher than those required for PARP inhibition.[2] Comparing the in vivo effective dose with the in vitro IC50 for off-target kinases can provide valuable insights.
Q3: Our experimental results are inconsistent, or the observed phenotype does not align with known consequences of PARP1/2 inhibition. How can we troubleshoot this?
-
Validate Target Engagement: Use an orthogonal assay like the Cellular Thermal Shift Assay (CETSA) to confirm that this compound is engaging with PARP1 in your cells at the concentrations used.
-
Assess Off-Target Engagement: If you have identified potential off-targets, use CETSA or a similar target engagement assay to determine if this compound is interacting with them at the concentrations used in your experiments.
-
Use a Structurally Unrelated PARP Inhibitor: Comparing the effects of this compound with a PARP inhibitor that has a different off-target profile can help to distinguish between on-target and off-target effects.
-
Rescue Experiments: If you hypothesize that an off-target effect is due to the inhibition of a specific kinase, you may be able to "rescue" the phenotype by activating the downstream pathway of that kinase.
Q4: How can we proactively identify the potential off-target profile of this compound?
A4: A multi-pronged approach is recommended for identifying potential off-target effects early in your research:
-
Computational Screening: In silico methods can predict potential off-target interactions by comparing the structure of this compound to the ligand-binding sites of a wide range of proteins.[3]
-
Kinase Profiling: Perform a broad in vitro kinase screen where the inhibitory activity of this compound is tested against a large panel of purified kinases.[3][6] This will provide quantitative data (IC50 values) on its potency against any identified off-target kinases.
-
Proteome-Wide Analysis: Techniques like MS-CETSA can provide an unbiased view of target and off-target engagement in a cellular context by analyzing the thermal stability of thousands of proteins simultaneously.
Troubleshooting Guides
Issue 1: Higher than expected IC50 value for this compound in a sensitive cell line.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Drug Inactivity | 1. Verify the identity and purity of your this compound stock. 2. Prepare fresh stock and working solutions. 3. Ensure proper storage conditions are maintained. | Restoration of expected potency. |
| Cell Line Issues | 1. Perform cell line authentication (e.g., STR profiling). 2. Use a fresh, low-passage vial of cells to rule out acquired resistance.[7] 3. Sequence key HR genes (e.g., BRCA1/2) for reversion mutations that could restore function.[7] | Confirmation of cell line identity and HR-deficient status. |
| Assay-Specific Artifacts | 1. Use an orthogonal cell viability assay to confirm the results. 2. Assess the cell cycle profile of treated cells to check for cell cycle arrest, which can confound proliferation assays.[7] | Consistent IC50 values across different assay platforms. |
Issue 2: Unexpected cell death in a cell line that should be resistant to PARP inhibitors.
| Possible Cause | Troubleshooting Steps | Expected Outcome |
| Off-Target Effects | 1. Review the literature for known off-target effects of similar PARP inhibitors.[7] 2. Perform a kinome scan to identify potential off-target kinases for this compound.[7] 3. If an off-target is identified, investigate its role in cell viability in your specific cell line. | Identification of a kinase whose inhibition is cytotoxic to the resistant cell line. |
| Synthetic Lethality with other Pathways | 1. Analyze the genomic and proteomic profile of your resistant cell line for deficiencies in other DNA repair pathways that might create a synthetic lethal interaction with PARP inhibition. | Discovery of a novel synthetic lethal interaction. |
Data Presentation
Table 1: Hypothetical Inhibitory Activity of this compound against PARP Family Members and Off-Target Kinases
| Target | IC50 (nM) | Notes |
| PARP1 | 1.2 | Primary Target |
| PARP2 | 0.9 | Primary Target |
| PARP3 | 150 | Lower potency compared to PARP1/2 |
| TNKS1 (PARP5a) | >10,000 | Negligible activity |
| TNKS2 (PARP5b) | >10,000 | Negligible activity |
| DYRK1A | 250 | Potent Off-Target |
| CDK16 | 480 | Moderate Off-Target |
| PIM3 | 750 | Moderate Off-Target |
| PIM1 | 2,500 | Lower potency off-target |
| ALK | >15,000 | Negligible activity |
Note: These are hypothetical values for illustrative purposes and should be experimentally determined. The selection of off-target kinases is based on published data for other PARP inhibitors.[3][4][5]
Table 2: Comparison of Cellular Effects of this compound in Different Cell Lines
| Cell Line | BRCA1/2 Status | This compound IC50 (nM) | γH2AX Foci Formation (at 100 nM) | Apoptosis Induction (at 100 nM) |
| MX-1 | Mutant | 15 | +++ | +++ |
| CAPAN-1 | Mutant | 25 | +++ | +++ |
| MDA-MB-231 | Wild-Type | 2,500 | + | + |
| MCF-7 | Wild-Type | >5,000 | +/- | +/- |
Note: This table presents hypothetical data to illustrate the differential sensitivity to this compound based on HR repair status.
Experimental Protocols
Protocol 1: Biochemical PARP1 Enzyme Inhibition Assay
This assay measures the ability of this compound to inhibit the enzymatic activity of purified PARP1 in vitro.
Methodology:
-
Plate Preparation: Use a 96-well plate suitable for a colorimetric or fluorescent readout.
-
Reagent Preparation:
-
Prepare a 2X solution of PARP1 enzyme in assay buffer.
-
Prepare a solution of activated DNA (histones and DNA fragments) in assay buffer.
-
Prepare a solution of NAD+ in assay buffer.
-
Prepare serial dilutions of this compound in assay buffer containing a constant percentage of DMSO.
-
-
Reaction Setup:
-
Add the this compound dilutions or vehicle control to the wells.
-
Add the PARP1 enzyme solution to all wells.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the NAD+ and activated DNA solution.
-
-
Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation.
-
Detection:
-
Stop the reaction and develop the signal according to the kit manufacturer's instructions (e.g., using an antibody specific for poly(ADP-ribose) in an ELISA format).
-
-
Data Analysis:
-
Plot the signal as a function of the this compound concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA assesses target engagement by measuring the change in the thermal stability of a target protein upon ligand binding in intact cells.[8]
Methodology:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat the cells with various concentrations of this compound or a vehicle control for a defined period (e.g., 2 hours) at 37°C.[9]
-
Heating: Aliquot the cell suspensions into PCR tubes. Heat the tubes to a range of different temperatures (e.g., 40°C to 64°C) for 3-8 minutes in a thermal cycler, followed by cooling to 4°C.[9][10]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer with protease and phosphatase inhibitors.
-
Separation of Soluble and Precipitated Fractions: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.[8]
-
Protein Detection: Carefully collect the supernatant containing the soluble protein fraction.[11] Quantify the amount of the target protein (e.g., PARP1 or a potential off-target kinase) in each sample using Western blotting.
-
Data Analysis:
-
Melting Curve: Quantify the band intensities from the Western blot. Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[8]
-
Isothermal Dose-Response Curve (ITDRF): At a fixed temperature, plot the amount of soluble protein as a function of this compound concentration to determine the EC50 for target engagement.[8]
-
Protocol 3: Kinase Profiling Assay
This protocol provides a general framework for screening this compound against a panel of kinases. Specific assay formats (e.g., radiometric, fluorescence-based) will have detailed protocols from the vendor.[12][13][14]
Methodology:
-
Assay Selection: Choose a suitable assay format, such as a radiometric assay (e.g., 33P-ATP filter binding) or a fluorescence/luminescence-based assay (e.g., ADP-Glo™).[12][15]
-
Reaction Setup: In a multi-well plate, combine the following for each kinase to be tested:
-
Kinase enzyme
-
Specific substrate (peptide or protein)
-
ATP (and MgCl2)
-
This compound at a fixed concentration (for single-point screening) or in a dose-response format.
-
-
Incubation: Incubate the reaction at the optimal temperature (usually 30°C) for a predetermined time to allow for substrate phosphorylation.
-
Detection: Stop the reaction and measure the kinase activity based on the chosen assay format. For example, in a radiometric assay, this involves capturing the phosphorylated substrate on a filter and quantifying the incorporated radioactivity. In an ADP-Glo™ assay, the amount of ADP produced is measured via a luciferase-based reaction.[15]
-
Data Analysis:
-
Calculate the percent inhibition of each kinase by this compound relative to a vehicle control.
-
For kinases showing significant inhibition, perform a dose-response experiment to determine the IC50 value.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. Kinase Selectivity Profiling System: General Panel Protocol [promega.kr]
- 7. benchchem.com [benchchem.com]
- 8. news-medical.net [news-medical.net]
- 9. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. benchchem.com [benchchem.com]
- 12. reactionbiology.com [reactionbiology.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. bellbrooklabs.com [bellbrooklabs.com]
Technical Support Center: Immunofluorescence with INO-1001
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using INO-1001 in immunofluorescence experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a nuclear enzyme.[1][2][3] PARP enzymes are involved in DNA repair mechanisms.[1][2] By inhibiting PARP, this compound can interfere with DNA repair, which can enhance the effects of DNA-damaging agents like chemotherapy and radiation.[1][2][4] It is often used in research to study its effects on cancer cells and in models of neurological diseases.[4][5]
Q2: Can this compound be used in immunofluorescence experiments?
A2: Yes, this compound has been used in studies that involve immunofluorescence microscopy to assess its effects on cellular markers. For example, it has been used to study its impact on the density of neuronal intranuclear inclusions in a mouse model of Huntington's disease.
Q3: What is the primary application of this compound in a research setting?
A3: this compound is primarily used as a tool to study the role of PARP in various cellular processes, including DNA repair, cell death, and genomic stability.[1][2] It is often investigated for its potential to sensitize cancer cells to chemo- and radiotherapy.[1][4]
Troubleshooting Common Immunofluorescence Artifacts with this compound
Researchers using this compound may encounter common immunofluorescence artifacts. This guide provides solutions to these issues in a question-and-answer format.
Q4: I am seeing high background fluorescence in my this compound treated cells. What could be the cause?
A4: High background fluorescence can obscure your target signal. Several factors could be contributing to this issue:
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Antibody Concentration: The concentration of your primary or secondary antibody may be too high.[6][7]
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Insufficient Blocking: The blocking step may not be adequate to prevent non-specific antibody binding.[7][8]
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Autofluorescence: The cells themselves may be autofluorescent.[9][10]
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Inadequate Washing: Insufficient washing between antibody incubation steps can leave unbound antibodies that contribute to background noise.[7][11]
Troubleshooting Steps for High Background:
| Potential Cause | Recommended Solution |
| High Antibody Concentration | Decrease the concentration of the primary and/or secondary antibody.[6][9] |
| Insufficient Blocking | Increase the blocking incubation time or try a different blocking agent (e.g., serum from the same species as the secondary antibody).[6][10] |
| Autofluorescence | Examine an unstained sample to confirm autofluorescence. If present, you can try treating the sample with a quenching agent like sodium borohydride (B1222165) or Sudan Black.[9][12] |
| Inadequate Washing | Increase the number and duration of washing steps with PBS or a similar buffer.[7][11] |
Q5: My fluorescent signal is very weak or absent after treating with this compound. What should I do?
A5: Weak or no signal can be frustrating. Here are some potential causes and solutions:
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Low Antibody Concentration: The concentration of your primary antibody may be too low to detect the target antigen.[6]
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Incompatible Antibodies: The primary and secondary antibodies may not be compatible.[6][9]
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Damaged Antigen: The fixation or permeabilization process may have damaged the epitope your antibody is supposed to recognize.[11]
-
Incorrect Filter Set: The microscope's filter set may not be appropriate for the fluorophore you are using.[9]
Troubleshooting Steps for Weak/No Signal:
| Potential Cause | Recommended Solution |
| Low Primary Antibody Concentration | Increase the concentration of the primary antibody and/or the incubation time.[6] |
| Incompatible Secondary Antibody | Ensure the secondary antibody is raised against the host species of the primary antibody (e.g., use an anti-mouse secondary for a mouse primary).[6][9] |
| Antigen Epitope Damaged | Try a different fixation method (e.g., methanol (B129727) instead of paraformaldehyde) or reduce the fixation time.[11] |
| Incorrect Microscope Settings | Verify that you are using the correct excitation and emission filters for your chosen fluorophore.[9] |
Q6: I am observing non-specific staining in my immunofluorescence experiment with this compound. How can I resolve this?
A6: Non-specific staining occurs when antibodies bind to unintended targets, leading to misleading results.[6] Here’s how to troubleshoot this:
-
Primary Antibody Cross-reactivity: The primary antibody may be binding to other proteins in the cell.
-
Secondary Antibody Non-specificity: The secondary antibody may be binding non-specifically.[6]
-
Drying Out of the Sample: Allowing the sample to dry out at any stage can cause non-specific antibody binding.[11][13]
Troubleshooting Steps for Non-Specific Staining:
| Potential Cause | Recommended Solution |
| Primary Antibody Cross-Reactivity | Choose a primary antibody that has been validated for immunofluorescence.[6] |
| Secondary Antibody Non-Specificity | Run a control with only the secondary antibody to check for non-specific binding.[6][8] Consider using a pre-adsorbed secondary antibody. |
| Sample Drying | Ensure the sample remains hydrated throughout the entire staining procedure.[11][13] |
Experimental Protocol and Workflow
Here is a sample immunofluorescence protocol for cells treated with this compound.
Hypothetical Experimental Protocol: Immunofluorescence of γH2AX in this compound Treated Cells
This protocol describes the immunofluorescent staining of γH2AX, a marker of DNA double-strand breaks, in cells treated with the PARP inhibitor this compound and a DNA-damaging agent.
Materials:
-
This compound
-
DNA-damaging agent (e.g., Doxorubicin)
-
Cell culture medium
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
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0.1% Triton X-100 in PBS
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Blocking buffer (e.g., 5% Bovine Serum Albumin in PBS)
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Primary antibody (e.g., rabbit anti-γH2AX)
-
Fluorophore-conjugated secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488)
-
DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining
-
Antifade mounting medium
Procedure:
-
Cell Culture and Treatment:
-
Plate cells on coverslips in a multi-well plate and allow them to adhere.
-
Treat cells with the desired concentration of this compound for the specified duration.
-
Induce DNA damage by treating with a DNA-damaging agent for the appropriate time.
-
-
Fixation:
-
Aspirate the culture medium and wash the cells twice with PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Incubate the cells with 0.1% Triton X-100 in PBS for 10 minutes to permeabilize the nuclear membrane.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Incubate the cells with blocking buffer for 1 hour at room temperature to block non-specific antibody binding sites.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-γH2AX antibody in the blocking buffer to the recommended concentration.
-
Incubate the cells with the primary antibody solution overnight at 4°C.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the fluorophore-conjugated secondary antibody in the blocking buffer.
-
Incubate the cells with the secondary antibody solution for 1 hour at room temperature, protected from light.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate with DAPI solution for 5 minutes for nuclear staining.
-
Wash twice with PBS.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the staining using a fluorescence microscope with the appropriate filters.
-
Experimental Workflow Diagram
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. This compound - Immunomart [immunomart.com]
- 4. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local administration of the poly(ADP-ribose) polymerase inhibitor this compound prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. stjohnslabs.com [stjohnslabs.com]
- 7. sinobiological.com [sinobiological.com]
- 8. hycultbiotech.com [hycultbiotech.com]
- 9. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 10. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 11. IF Troubleshooting | Proteintech Group [ptglab.com]
- 12. researchgate.net [researchgate.net]
- 13. sinobiological.com [sinobiological.com]
Technical Support Center: Overcoming Resistance to INO-1001 in Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to the PARP inhibitor INO-1001 in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of poly(ADP-ribose) polymerase (PARP), a key enzyme in the base excision repair (BER) pathway that repairs single-strand DNA breaks (SSBs).[1] By inhibiting PARP, this compound leads to the accumulation of unrepaired SSBs, which are converted into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., those with BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process called synthetic lethality.
Q2: My cancer cell line has become resistant to this compound. What are the possible mechanisms?
Resistance to PARP inhibitors like this compound can arise through several mechanisms, including:
-
Restoration of Homologous Recombination (HR) Function: Secondary mutations in genes like BRCA1/2 can restore their function, allowing the cancer cells to repair DSBs effectively.
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of this compound.
-
Replication Fork Stabilization: Cancer cells can develop mechanisms to protect stalled replication forks from collapsing, thus preventing the formation of lethal DSBs.
-
Target-Related Resistance: Mutations in the PARP1 enzyme can prevent this compound from binding and trapping it on the DNA.[2]
-
Loss of PARP1 Trapping: The primary mechanism of action for many PARP inhibitors is trapping PARP1 on DNA, which is more cytotoxic than inhibiting its enzymatic activity alone. Resistance can occur through mechanisms that reduce this trapping.
Q3: How can I confirm that my cell line has developed resistance to this compound?
You can confirm resistance by performing a dose-response assay (e.g., MTT or SRB assay) and comparing the IC50 value (the concentration of a drug that inhibits cell growth by 50%) of the suspected resistant cell line to the parental, sensitive cell line. A significant increase in the IC50 value indicates the development of resistance.
Troubleshooting Guides
Problem 1: Decreased sensitivity to this compound in my cell line.
Possible Cause 1: Development of acquired resistance.
-
Suggested Solution: Generate a resistant cell line and characterize the mechanism of resistance.
-
Experimental Protocol: Generating an this compound Resistant Cell Line
-
Culture the parental cancer cell line in the presence of a low concentration of this compound (e.g., the IC20).
-
Gradually increase the concentration of this compound in the culture medium as the cells adapt and resume proliferation.
-
Continue this dose escalation until the cells can proliferate in a concentration of this compound that is significantly higher (e.g., 10- to 100-fold) than the original IC50.
-
At each dose escalation, cryopreserve a stock of the cells.
-
Once a stable resistant population is established, perform a cell viability assay to determine the new IC50 value and confirm the degree of resistance.
-
-
Possible Cause 2: Experimental variability.
-
Suggested Solution: Standardize your experimental procedures.
-
Ensure consistent cell seeding densities, drug incubation times, and assay conditions.
-
Regularly test the parental cell line to monitor for any drift in its sensitivity to this compound.
-
Problem 2: How to overcome this compound resistance in my experiments?
Suggested Solution: Combination Therapy with an ATR Inhibitor.
A promising strategy to overcome PARP inhibitor resistance is to co-treat the cells with an inhibitor of Ataxia Telangiectasia and Rad3-related (ATR) kinase. ATR is a key player in the DNA damage response that helps to stabilize replication forks.[3] By inhibiting ATR, you can prevent the stabilization of replication forks, leading to their collapse and the formation of DSBs, even in cells that have restored their HR function. This combination can re-sensitize resistant cells to PARP inhibitors.[3][4][5][6]
-
Experimental Protocol: Combination Therapy with an ATR Inhibitor (e.g., AZD6738)
-
Cell Seeding: Seed both the parental (sensitive) and the this compound-resistant cancer cell lines in 96-well plates.
-
Drug Treatment: Treat the cells with a matrix of concentrations of this compound and the ATR inhibitor (e.g., AZD6738), both alone and in combination.
-
Incubation: Incubate the cells for a period appropriate to observe effects on cell viability (e.g., 72-120 hours).
-
Cell Viability Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the percentage of viable cells in each treatment condition.
-
Data Analysis: Calculate the Combination Index (CI) using software like CompuSyn to determine if the drug combination is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).
-
Data Presentation
Table 1: Example IC50 Values for a PARP Inhibitor in Sensitive and Resistant Ovarian Cancer Cell Lines.
| Cell Line | Treatment | IC50 (µM) | Fold Resistance |
| OVCAR8 (Parental) | Olaparib (B1684210) | 2 | - |
| OVCAR8-OR1 | Olaparib | 50 | 25 |
| OVCAR8-OR2 | Olaparib | 65 | 32.5 |
| ES-2 (Parental) | Olaparib | 25 | - |
| ES-2-OR1 | Olaparib | >50 | >2 |
Data adapted from a study on olaparib resistance in high-grade serous ovarian cancer cells.[7] This table serves as an example of how to present data comparing the sensitivity of parental and resistant cell lines.
Table 2: Example of Synergistic Effect of a PARP Inhibitor (Olaparib) in Combination with an ATR Inhibitor (AZD6738) in ATM-deficient Cancer Cells.
| Cell Line | Treatment | Effect |
| FaDu ATM-KO | Olaparib alone | Intermediate growth inhibition |
| FaDu ATM-KO | AZD6738 alone | Intermediate growth inhibition |
| FaDu ATM-KO | Olaparib + AZD6738 | Total growth inhibition |
| FaDu ATM-WT | Olaparib + AZD6738 | Almost no impact |
This table summarizes the findings that the combination of a PARP inhibitor and an ATR inhibitor shows selective and synergistic activity in cancer cells with specific DNA damage response deficiencies.[4]
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effect of this compound.
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle-only control.
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for PARP Activity and DNA Damage Markers
This protocol can be used to assess the molecular effects of this compound and the development of resistance.
-
Cell Lysis: Treat sensitive and resistant cells with this compound for a specified time, then lyse the cells in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Mechanism of this compound action and resistance pathways.
Caption: Troubleshooting workflow for this compound resistance.
Caption: Synergistic action of this compound and an ATR inhibitor.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ATR Inhibitor Synergizes PARP Inhibitor Cytotoxicity in Homologous Recombination Repair Deficiency TK6 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. oncologynewscentral.com [oncologynewscentral.com]
- 6. Targeting IDH1/2 mutant cancers with combinations of ATR and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identifying and Overcoming Mechanisms of PARP Inhibitor Resistance in Homologous Recombination Repair-Deficient and Repair-Proficient High Grade Serous Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Adjusting INO-1001 dosage for different animal models
Welcome to the . This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor, in preclinical animal models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the nuclear enzyme poly (ADP-ribose) polymerase (PARP).[1][2] PARP enzymes are critical for the repair of DNA single-strand breaks (SSBs).[2][3] By inhibiting PARP, this compound prevents the repair of these breaks. When a cell replicates, unrepaired SSBs lead to the formation of double-strand breaks (DSBs). In cancer cells with deficiencies in other DNA repair pathways, such as homologous recombination (HR) (e.g., those with BRCA1/2 mutations), the accumulation of DSBs triggers cell death, a concept known as synthetic lethality.[4][5] this compound can also enhance the efficacy of DNA-damaging agents like chemotherapy and radiation by blocking the cell's ability to repair the induced damage.[1][6]
Q2: What is the primary signaling pathway affected by this compound?
A2: The primary signaling pathway affected by this compound is the DNA damage response (DDR), specifically the base excision repair (BER) pathway where PARP1 plays a key role.[3][7] PARP1 detects DNA single-strand breaks and synthesizes poly(ADP-ribose) (PAR) chains on itself and other proteins, which recruits the necessary DNA repair machinery.[3] this compound competitively binds to the catalytic domain of PARP, preventing this process and trapping PARP on the DNA, which is a highly cytotoxic lesion.[5][8]
Signaling Pathway of this compound Action
Caption: this compound inhibits PARP, leading to synthetic lethality in HR-deficient cells.
Q3: How should I prepare this compound for in vivo administration?
A3: this compound is typically first dissolved in a solvent like Dimethyl sulfoxide (B87167) (DMSO) to create a stock solution.[1] For the final working solution for in vivo experiments, this stock is further diluted in a suitable vehicle. The choice of vehicle depends on the administration route and the required stability. It is recommended to prepare the final working solution fresh on the day of use.[1]
Dosage and Administration Data
The appropriate dosage of this compound can vary significantly based on the animal model, disease context, and administration route. The following table summarizes dosages reported in the literature.
| Animal Model | Condition | Dosage | Administration Route | Reference |
| Dog | Ischemia-Reperfusion | 1 mg/kg | Intravenous | [9] |
| Rat (Aging) | Cardiovascular Dysfunction | 5 mg/kg | Intravenous (IV) / Intraperitoneal (IP) | [10][11] |
| Mouse | Traumatic Brain Injury | 1.6 mg/kg | Intracerebral | [12] |
Note: This table is for guidance only. Researchers must determine the optimal dose for their specific experimental model through pilot studies.
Sample Formulation Protocol
| Step | Action | Details |
| 1 | Prepare Stock Solution | Dissolve this compound powder in 100% DMSO to a concentration of 20.8 mg/mL.[1] Ensure complete dissolution. This stock can be stored at -20°C. |
| 2 | Prepare Working Solution (Example for IP Injection) | For a 1 mL working solution: Add 100 µL of the DMSO stock solution to 400 µL of PEG300 and mix. Add 50 µL of Tween-80 and mix. Finally, add 450 µL of saline to bring the volume to 1 mL.[1] |
| 3 | Final Concentration | This protocol yields a working solution of 2.08 mg/mL.[1] The final percentage of solvents is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline. |
Troubleshooting Guides
Q4: I am observing unexpected toxicity or adverse effects in my animal model. What should I do?
A4: Unexpected toxicity can arise from multiple factors.
-
Vehicle Toxicity: The vehicle itself may cause adverse effects.[13] For example, DMSO can have inflammatory and toxic effects, especially with chronic administration.[13] Consider running a vehicle-only control group to assess this. If vehicle toxicity is suspected, explore alternative, more biocompatible vehicles.
-
Dosage: The dose may be too high for the specific animal strain, age, or disease model. Perform a dose-response study to determine the maximum tolerated dose (MTD) in your model.
-
Administration Route: The route of administration can impact local and systemic toxicity.[14] For example, accidental injection of an irritating IV compound outside the vein can cause tissue necrosis.[13] Ensure proper technique and consider less invasive routes if possible.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common experimental issues with this compound.
Q5: My results show a lack of efficacy for this compound. What are the potential causes?
A5: A lack of efficacy can be due to several reasons:
-
Insufficient Dosage: The dose may be too low to achieve a therapeutic concentration in the target tissue. Review literature for your specific model or conduct a dose-escalation study.
-
Drug Administration and Bioavailability: The chosen route of administration may not provide adequate bioavailability to the target site. For example, an oral dose may be poorly absorbed, or an IV dose may be cleared too quickly. Consider pharmacokinetic studies to measure drug levels in plasma and target tissues.
-
Drug Preparation: this compound may have precipitated out of solution, leading to a lower effective dose being administered. Always check for a clear solution before injection and consider the solubility limits in your chosen vehicle.[1]
-
Model Resistance: The tumor model may have intrinsic or acquired resistance to PARP inhibitors. Resistance mechanisms can include the restoration of homologous recombination function.[7][8] Confirm the HR-deficiency status of your cell lines or tumor model.
Experimental Protocols
Protocol: Evaluating this compound as a Chemosensitizer in a Mouse Xenograft Model
This protocol provides a general framework for assessing the ability of this compound to enhance the anti-tumor effects of a DNA-damaging chemotherapy agent (e.g., doxorubicin) in a nude mouse model bearing human breast cancer xenografts.[6]
1. Materials and Reagents:
-
This compound
-
Chemotherapy agent (e.g., Doxorubicin)
-
Solvents and vehicles (DMSO, PEG300, Tween-80, Saline)
-
HR-deficient human cancer cell line (e.g., MDA-MB-231)
-
6-8 week old female athymic nude mice
-
Calipers, syringes, needles
-
Anesthetic
2. Experimental Workflow:
Caption: A typical experimental workflow for an in vivo chemosensitization study.
3. Detailed Steps:
-
Cell Culture and Implantation: Culture MDA-MB-231 cells under standard conditions. Inject approximately 5 x 10⁶ cells subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Monitor tumor growth using calipers (Volume = 0.5 x Length x Width²). When tumors reach an average size of 100-150 mm³, randomize mice into four treatment groups (n=8-10 mice/group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Doxorubicin
-
Group 4: this compound + Doxorubicin
-
-
Drug Preparation and Administration:
-
Prepare this compound as described in the formulation table.
-
Prepare Doxorubicin according to manufacturer's instructions.
-
Administer drugs based on a pre-defined schedule (e.g., this compound daily via IP injection, Doxorubicin once weekly via IV injection). The this compound dose should be based on pilot studies, starting from a literature-based dose (e.g., 5 mg/kg for rodents).[10]
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animals for any signs of toxicity.
-
The primary endpoint is tumor growth delay (the time it takes for tumors to reach a pre-determined size, e.g., 1000 mm³).
-
At the end of the study, tissues can be collected for pharmacokinetic (drug concentration) and pharmacodynamic (e.g., PARP inhibition) analysis.
-
4. Data Analysis:
-
Compare tumor growth curves between the groups.
-
Calculate the tumor growth delay for each group relative to the vehicle control.
-
An enhancement factor (EF) can be calculated to quantify the synergistic effect, as described in studies like Mason et al., 2008.[6]
-
Statistically analyze differences in body weight to assess systemic toxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Facebook [cancer.gov]
- 3. Signaling Mechanism of Poly(ADP-Ribose) Polymerase-1 (PARP-1) in Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pnas.org [pnas.org]
- 6. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The clinical challenges, trials, and errors of combatting PARPi resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. This compound a novel poly(ADP-ribose) polymerase (PARP) inhibitor improves cardiac and pulmonary function after crystalloid cardioplegia and extracorporal circulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Local administration of the poly(ADP-ribose) polymerase inhibitor this compound prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in INO-1001 experiments
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting and interpreting unexpected results during experiments with INO-1001.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in the repair of single-strand DNA breaks.[1][2][3] By inhibiting PARP, this compound interferes with DNA repair mechanisms. This leads to an accumulation of DNA damage, particularly in cells with existing DNA repair deficiencies (such as BRCA1/2 mutations), and can enhance the efficacy of DNA-damaging agents like radiation or certain chemotherapies.[1][4] This process is often referred to as synthetic lethality.
Q2: We are observing a lower-than-expected efficacy of this compound in our cancer cell line. What are the possible reasons?
Several factors could contribute to reduced efficacy:
-
Cell Line Specificity: The sensitivity to PARP inhibitors can vary significantly between cell lines. Efficacy is generally higher in cells with deficiencies in homologous recombination (HR) repair.
-
Drug Concentration: Ensure that the concentration of this compound being used is appropriate for the target cells. An IC50 of 0.05 μM has been reported in Chinese hamster ovary (CHO) cells, but this will vary depending on the cell line.[3]
-
Drug Stability: this compound, like many small molecules, can degrade over time. Ensure that it is stored correctly and that working solutions are prepared fresh.
-
Development of Resistance: Cells can develop resistance to PARP inhibitors through various mechanisms, including the restoration of homologous recombination function or increased drug efflux.
Q3: Our in vivo study using this compound in combination with temozolomide (B1682018) (TMZ) showed unexpected toxicity. Is this a known issue?
Yes, potentiation of the toxicity of DNA-damaging agents is an expected consequence of PARP inhibition. In a Phase Ib clinical trial of this compound with TMZ in patients with melanoma, one patient experienced grade 4 neutropenia and thrombocytopenia.[5] This highlights the need for careful dose optimization when using this compound in combination therapies. While non-hematologic side effects were generally mild and attributed to TMZ, the combination can enhance myelosuppression.[5]
Q4: We have observed an unexpected cellular phenotype that doesn't seem directly related to DNA repair. Could this be an off-target effect of this compound?
While this compound is described as a selective PARP inhibitor, off-target effects are a possibility with any small molecule inhibitor. Some PARP inhibitors have been shown to inhibit kinases or other proteins, especially at higher concentrations. If you observe an unexpected phenotype, it is crucial to:
-
Perform Dose-Response Experiments: Determine if the unexpected effect is only observed at high concentrations of this compound.
-
Use a Structurally Different PARP Inhibitor: If a different PARP inhibitor does not produce the same phenotype, it could suggest an off-target effect specific to this compound's chemical structure.
-
Consult the Literature: Review scientific literature for any reported off-target activities of this compound or similar molecules.
Troubleshooting Guides
Issue 1: Precipitate Formation in Cell Culture Media
Observation: You notice a fine, crystalline, or amorphous precipitate in your cell culture flasks or plates after adding this compound.
| Possible Cause | Troubleshooting Steps |
| Poor Solubility | This compound has limited aqueous solubility. Ensure you are using the recommended solvent system for your stock and working solutions. For in vivo studies, a common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2] For cell culture, ensure the final concentration of the solvent (e.g., DMSO) is not toxic to your cells (typically <0.5%). |
| Temperature Changes | Temperature shifts can cause components of the media or the drug itself to precipitate.[6] Warm the media and drug solution to 37°C before mixing. Avoid repeated freeze-thaw cycles of the stock solution. |
| Interaction with Media Components | Components of the cell culture media, such as high concentrations of salts or proteins, can sometimes interact with the compound and cause precipitation.[6] Try preparing the final drug dilution in a smaller volume of media and then adding it to the bulk of the media in the culture vessel. |
Issue 2: Inconsistent or Non-Reproducible Results
Observation: You are getting variable results between experiments, such as fluctuating IC50 values or inconsistent effects on DNA damage markers.
| Possible Cause | Troubleshooting Steps |
| Drug Stability and Handling | This compound stock solutions should be stored at -20°C for up to one year or -80°C for up to two years.[2] Working solutions for in vivo experiments should be prepared fresh.[2] For in vitro experiments, aliquot stock solutions to avoid multiple freeze-thaw cycles. |
| Cell Culture Conditions | Ensure consistent cell seeding density, passage number, and growth phase across experiments. Over-confluent or senescent cells may respond differently to treatment. |
| Assay Variability | Use a consistent and well-validated protocol for your assays. Ensure that all reagents are within their expiration dates and that equipment is properly calibrated. |
Data Presentation
Table 1: Solubility and Storage of this compound
| Parameter | Recommendation | Reference |
| Storage of Stock Solution | -20°C for 1 year; -80°C for 2 years | [2] |
| In Vivo Vehicle Formulation | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | [2] |
| In Vivo Working Solution | Prepare fresh on the day of use | [2] |
Table 2: Preclinical and Clinical Observations
| Study Type | Model | Key Finding | Reference |
| In Vitro | Chinese Hamster Ovary (CHO) cells | IC50 of 0.05 μM | [3] |
| In Vivo | p53 deficient breast cancer xenografts | Enhanced anti-tumor effects of Doxorubicin | [4] |
| Clinical Trial (Phase Ib) | Metastatic Melanoma | Combination with TMZ led to one case of grade 4 neutropenia and thrombocytopenia. | [5] |
Experimental Protocols
Protocol 1: PARP Activity Assay (Based on [3H]NAD+ incorporation)
This protocol is adapted from a method used to measure PARP activity in cells treated with this compound.[4]
Materials:
-
Cells treated with this compound or vehicle control
-
Lysis buffer (e.g., RIPA buffer)
-
Protein quantification assay (e.g., BCA assay)
-
Reaction buffer (containing digitonin, [3H]NAD+, and unlabeled NAD+)
-
20% Trichloroacetic acid (TCA)
-
Scintillation counter and vials
Methodology:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in a suitable lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate.
-
PARP Reaction: In a microcentrifuge tube, mix a standardized amount of protein lysate with the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10 minutes).
-
Precipitation: Stop the reaction by adding ice-cold 20% TCA.
-
Washing: Centrifuge the tubes to pellet the precipitated protein. Wash the pellet with 5% TCA to remove unincorporated [3H]NAD+.
-
Quantification: Resuspend the pellet in a scintillation cocktail and measure the radioactivity using a scintillation counter. The amount of incorporated [3H]NAD+ is proportional to the PARP activity.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This is a general protocol for assessing the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
96-well cell culture plates
-
This compound stock solution
-
Cell culture medium
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader (spectrophotometer or luminometer)
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in cell culture medium and add them to the wells. Include a vehicle-only control.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate for 2-4 hours. Then, add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with HCl) and read the absorbance at the appropriate wavelength.
-
For CellTiter-Glo®: Follow the manufacturer's instructions to add the reagent to each well and measure the luminescence.
-
-
Data Analysis: Normalize the readings to the vehicle control and plot the results to determine the IC50 value of this compound for the specific cell line.
Mandatory Visualizations
Caption: Signaling pathway of PARP inhibition by this compound leading to synthetic lethality.
Caption: A logical workflow for troubleshooting unexpected results in this compound experiments.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Single dose treatment with PARP-inhibitor this compound improves aging-associated cardiac and vascular dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
INO-1001 Technical Support Center: Controlling for Cytotoxicity in Normal Cells
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on understanding and controlling for the cytotoxic effects of INO-1001 in normal (non-cancerous) cells during in vitro experiments. This compound is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair.[1] While its therapeutic potential lies in sensitizing cancer cells to DNA-damaging agents, it's crucial to manage its impact on normal cells to ensure accurate experimental outcomes and to understand its therapeutic window.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity in normal cells?
A1: The primary mechanism of cytotoxicity for this compound, like other PARP inhibitors, is twofold:
-
Catalytic Inhibition: this compound blocks the enzymatic activity of PARP, primarily PARP1 and PARP2, which are crucial for the repair of DNA single-strand breaks (SSBs).[2] Unrepaired SSBs can convert to more lethal double-strand breaks (DSBs) during DNA replication, leading to cell death.
-
PARP Trapping: A significant contributor to cytotoxicity is the "trapping" of PARP1 on DNA.[3] The inhibitor stabilizes the PARP1-DNA complex, creating a physical obstruction that can impede DNA replication and transcription, ultimately triggering cell death. This trapping effect can be toxic even to normal cells with functional DNA repair pathways, particularly at higher concentrations.
Q2: Why are some normal cell types more sensitive to this compound than others?
A2: The sensitivity of normal cells to this compound can vary due to several factors, including:
-
Proliferation Rate: Rapidly dividing cells are generally more susceptible to agents that interfere with DNA replication and repair.
-
Endogenous DNA Damage: Cells with higher levels of baseline DNA damage may be more reliant on PARP activity for survival.
-
Expression Levels of DNA Repair Proteins: The intrinsic capacity of a cell to repair DNA damage through alternative pathways can influence its sensitivity.
-
Drug Metabolism and Efflux: Cellular differences in metabolizing or actively pumping out the inhibitor can affect its intracellular concentration and, consequently, its cytotoxic effect.
Q3: What are the known off-target effects of this compound?
A3: While this compound is described as a selective PARP inhibitor, it is important to consider the possibility of off-target effects, especially at higher concentrations. As a class, some PARP inhibitors have been shown to interact with other proteins, such as kinases. The selectivity profile of this compound against other PARP family members and unrelated kinases is not extensively published in the public domain. Researchers should be mindful of this and consider using appropriate controls to distinguish on-target from potential off-target effects.
Troubleshooting Guides
Issue: Unexpectedly high cytotoxicity in my normal cell line treated with this compound.
| Possible Cause | Troubleshooting Steps |
| Inappropriate Concentration | Perform a dose-response curve to determine the EC50 (half-maximal effective concentration for cytotoxicity) in your specific normal cell line. Start with a wide range of concentrations (e.g., 0.01 µM to 100 µM) to identify a non-toxic working concentration for your experiments. |
| High "PARP Trapping" Effect | If high cytotoxicity is observed even at concentrations that effectively inhibit PARP catalytic activity, it may be due to potent PARP trapping. Consider reducing the treatment duration or using a lower, non-toxic concentration. |
| Cell Line Sensitivity | Characterize the baseline DNA repair capacity of your normal cell line. If it has inherent weaknesses in other DNA repair pathways, it may be hypersensitive to PARP inhibition. Consider using a different, more robust normal cell line as a control if possible. |
| Oxidative Stress | PARP inhibition has been linked to increased oxidative stress.[4] Co-treatment with an antioxidant like N-acetylcysteine (NAC) may mitigate cytotoxicity. See Experimental Protocols for a detailed method. |
| Mitochondrial Dysfunction | PARP overactivation can lead to NAD+ depletion and mitochondrial dysfunction.[5][6] While this compound inhibits this, high concentrations or prolonged exposure could still impact mitochondrial health. Assess mitochondrial membrane potential as a marker of cellular health. |
Quantitative Data
The following table summarizes the known inhibitory concentrations of this compound. Note the limited availability of public data on its effects on a wide range of normal human cell lines. Researchers are strongly encouraged to determine the IC50/EC50 in their specific cell models.
| Cell Line | Cell Type | Assay | IC50 / EC50 | Reference |
| Chinese Hamster Ovary (CHO) AA8 | Hamster Ovary | Cytotoxicity | 0.05 µM | [1] |
| Human Normal Cell Lines | e.g., Fibroblasts, HUVECs, PBMCs | Cytotoxicity | Data not publicly available. It is recommended to perform a dose-response experiment. |
Experimental Protocols
Protocol 1: Determining the Cytotoxic Profile of this compound using a Resazurin-Based Viability Assay
This protocol allows for the determination of the EC50 of this compound in a specific normal cell line.
Materials:
-
Normal human cell line of interest (e.g., fibroblasts, HUVECs)
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well clear-bottom black plates
-
Resazurin (B115843) sodium salt solution (e.g., 0.15 mg/mL in PBS)
-
Plate reader with fluorescence detection (Ex/Em: ~560/590 nm)
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. A common starting range is from 100 µM down to 0.01 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Treatment: Remove the existing medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment:
-
Add resazurin solution to each well (typically 10% of the well volume).
-
Incubate for 2-4 hours, or until a color change is apparent.
-
Measure the fluorescence using a plate reader.
-
-
Data Analysis:
-
Subtract the background fluorescence (wells with medium and resazurin but no cells).
-
Normalize the fluorescence readings of the treated wells to the vehicle control wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration and fit a dose-response curve to calculate the EC50 value.
-
Protocol 2: Mitigating this compound Cytotoxicity with N-acetylcysteine (NAC) Co-treatment
This protocol can be used to assess whether the observed cytotoxicity of this compound is mediated by oxidative stress.
Materials:
-
As in Protocol 1
-
N-acetylcysteine (NAC) stock solution (e.g., 1 M in water, filter-sterilized)
Methodology:
-
Determine Optimal NAC Concentration: First, perform a dose-response experiment with NAC alone on your normal cells to determine the highest non-toxic concentration (typically in the range of 1-10 mM).
-
Co-treatment Setup:
-
Seed cells as described in Protocol 1.
-
Prepare your this compound serial dilutions.
-
Prepare a set of this compound dilutions that also contain the pre-determined non-toxic concentration of NAC.
-
Include controls for vehicle, this compound alone, and NAC alone.
-
-
Treatment and Incubation: Treat the cells and incubate for the desired duration.
-
Viability Assessment: Perform the resazurin-based viability assay as described in Protocol 1.
-
Data Analysis: Compare the EC50 value of this compound in the presence and absence of NAC. A significant increase in the EC50 value with NAC co-treatment suggests that oxidative stress contributes to this compound's cytotoxicity.
Visualizations
Caption: Mechanism of this compound induced cytotoxicity.
Caption: Troubleshooting workflow for this compound cytotoxicity.
Caption: Downstream signaling of this compound cytotoxicity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PARP-1 and PARP-2: New players in tumour development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP1 inhibitors trigger innate immunity via PARP1 trapping-induced DNA damage response | eLife [elifesciences.org]
- 4. Pathophysiological Role of Peroxynitrite Induced DNA Damage in Human Diseases: A Special Focus on Poly(ADP-ribose) Polymerase (PARP) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Local administration of the poly(ADP-ribose) polymerase inhibitor this compound prevents NAD+ depletion and improves water maze performance after traumatic brain injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing INO-1001 In Vivo Delivery for Maximum Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo application of INO-1001, a potent poly (ADP-ribose) polymerase (PARP) inhibitor. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and curated data to facilitate the successful design and execution of in vivo studies aimed at maximizing the therapeutic efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of poly (ADP-ribose) polymerase (PARP) enzymes.[1] PARP enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By inhibiting PARP, this compound prevents the repair of these breaks, which can then lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations (a state known as homologous recombination deficiency or HRD), this accumulation of DSBs cannot be efficiently repaired, leading to a synthetic lethality and targeted cancer cell death.[2]
Q2: What are the common challenges encountered when delivering this compound or other PARP inhibitors in vivo?
A2: Like many small molecule inhibitors, delivering PARP inhibitors effectively in vivo can present several challenges. These include poor aqueous solubility, which can complicate formulation and administration. Achieving optimal pharmacokinetic properties, such as sufficient tumor exposure and a favorable half-life, is also a key consideration. Furthermore, the development of resistance, through mechanisms such as the restoration of homologous recombination function, can limit long-term efficacy.
Q3: What are the recommended starting points for this compound dosage and administration routes in preclinical models?
A3: The optimal dosage and administration route for this compound are dependent on the specific animal model and disease context. However, published studies provide valuable starting points. For instance, in a mouse model of traumatic brain injury, a single intracerebral injection of 1.6 mg/kg was used. In studies investigating cardiovascular effects, intravenous injections of 1 mg/kg in pigs and 5 mg/kg in rats have been reported. For oncology studies, the dosage and schedule will likely need to be optimized based on the tumor model and in combination with other agents.
Q4: How can I prepare this compound for in vivo administration?
A4: A common formulation for in vivo delivery of this compound, particularly for poorly soluble compounds, involves a mixture of solvents and surfactants. A commercially available recommended solvent for in vivo experiments is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3] It is crucial to ensure the final solution is clear and free of precipitation before administration.
Q5: How can I assess the in vivo efficacy of this compound in my cancer model?
A5: The in vivo efficacy of this compound can be assessed through various endpoints. The most common method in preclinical oncology is the measurement of tumor growth inhibition over time using calipers.[4] This can be expressed as an enhancement factor (EF) when used in combination with other therapies, representing the fold increase in tumor growth delay.[5] Other key efficacy endpoints include overall survival analysis and monitoring for metastasis.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor Solubility/Precipitation in Formulation | This compound has limited aqueous solubility. The chosen vehicle may not be optimal. | - Utilize a co-solvent system such as the recommended 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline formulation.[3] - Prepare the formulation fresh before each use. - Gently warm the solution or use sonication to aid dissolution, but be cautious of compound degradation. - For oral administration, consider nanoparticle-based delivery systems to improve bioavailability. |
| Inconsistent Tumor Growth or High Variability | - Improper tumor cell implantation technique. - Variation in the number of viable cells injected. - Health status of the animals. | - Ensure a consistent and subcutaneous injection of the cell suspension.[6][7] - Use a consistent cell passage number and ensure high cell viability (>90%) at the time of injection. - Randomize animals into treatment groups after tumors have reached a predetermined size. - Closely monitor animal health and exclude any outliers with compromised health from the study. |
| Lack of Efficacy or Rapid Resistance | - Suboptimal dosing or schedule. - The tumor model may not be sensitive to PARP inhibition (i.e., proficient in homologous recombination). - Development of acquired resistance mechanisms. | - Conduct a dose-response study to determine the maximum tolerated dose (MTD) and optimal therapeutic dose. - Confirm the homologous recombination deficiency (HRD) status of your cancer cell line or patient-derived xenograft (PDX) model. - Consider combination therapies to overcome resistance, such as with chemotherapy (e.g., doxorubicin) or other targeted agents.[5] |
| Observed Toxicity or Adverse Events | - The dose of this compound may be too high. - The vehicle itself may be causing toxicity. - Off-target effects of the inhibitor. | - Reduce the dose of this compound and monitor for a therapeutic window. - Include a vehicle-only control group to assess the toxicity of the formulation components. - Carefully monitor animals for signs of toxicity, such as weight loss, changes in behavior, or ruffled fur. - If toxicity persists, consider alternative formulations or administration routes. |
Data Presentation
The following tables summarize key quantitative data for this compound to aid in experimental design and data interpretation.
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Chinese Hamster Ovary (CHO) AA8 | N/A | 0.05 | [1] |
| Additional cancer cell line data to be populated as it becomes publicly available. |
Table 2: In Vivo Efficacy of this compound in Combination with Doxorubicin (B1662922)
| Tumor Model | Treatment Group | Enhancement Factor (EF) | Reference |
| MDA-MB-231 (p53 deficient human breast cancer) | This compound + Doxorubicin | 1.88 | [5] |
| MCa-K (p53 deficient murine mammary carcinoma) | This compound + Doxorubicin | 1.64 | [5] |
Table 3: In Vivo Administration Parameters for this compound
| Animal Model | Disease/Condition | Administration Route | Dose | Reference |
| Mouse | Traumatic Brain Injury | Intracerebral Injection | 1.6 mg/kg | |
| Pig | Myocardial Ischemia and Reperfusion | Intravenous Injection | 1 mg/kg | |
| Rat | Aging-associated Cardiovascular Dysfunction | Intravenous Injection | 5 mg/kg | [8] |
Experimental Protocols
This section provides detailed methodologies for key in vivo experiments involving this compound.
Protocol 1: Subcutaneous Tumor Xenograft Model
This protocol outlines the steps for establishing a subcutaneous tumor model in immunodeficient mice, a common model for evaluating the anti-cancer efficacy of compounds like this compound.
-
Cell Culture: Culture the desired cancer cell line (e.g., MDA-MB-231) in the recommended medium and conditions until they reach 70-80% confluency.
-
Cell Harvesting and Preparation:
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Trypsinize the cells and neutralize with complete medium.
-
Centrifuge the cell suspension and resuspend the pellet in a known volume of sterile PBS or serum-free medium.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability using trypan blue exclusion. Cell viability should be >90%.
-
Adjust the cell concentration to the desired density for injection (e.g., 1 x 10^7 cells/mL). Keep the cell suspension on ice.
-
-
Animal Preparation:
-
Use immunodeficient mice (e.g., nude or SCID) of a specific age and sex as required for the tumor model.
-
Anesthetize the mouse using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
-
Subcutaneous Injection:
-
Using a 27-30 gauge needle and a 1 mL syringe, draw up the desired volume of the cell suspension (typically 100-200 µL).
-
Lift the skin on the flank of the mouse to create a tent.
-
Insert the needle into the subcutaneous space and slowly inject the cell suspension.
-
Withdraw the needle gently to prevent leakage.
-
-
Tumor Growth Monitoring:
-
Monitor the animals regularly for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2.[8]
-
Randomize the animals into treatment groups when the tumors reach a predetermined average size (e.g., 100-150 mm³).
-
Protocol 2: Intravenous (Tail Vein) Administration of this compound
This protocol describes the procedure for administering this compound via the lateral tail vein in mice.
-
Animal Restraint and Vein Dilation:
-
Place the mouse in a suitable restraint device to secure the animal and expose the tail.
-
To dilate the tail veins and improve visualization, warm the tail using a heat lamp or by immersing it in warm water (38-40°C) for a few minutes.
-
-
Preparation of this compound Formulation:
-
Prepare the this compound solution using the recommended vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).[3] Ensure the solution is clear and at room temperature.
-
Draw the calculated dose volume into a 1 mL syringe fitted with a 27-30 gauge needle. Remove any air bubbles.
-
-
Injection Procedure:
-
Position the tail so that one of the lateral veins is visible and accessible.
-
Swab the injection site with an alcohol wipe.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
A successful cannulation is often indicated by a "flash" of blood in the needle hub.
-
Slowly inject the this compound solution. If resistance is met or a subcutaneous bleb forms, the needle is not in the vein. Withdraw the needle and re-attempt at a more proximal site.
-
-
Post-Injection Care:
-
After the injection is complete, withdraw the needle and apply gentle pressure to the injection site with a sterile gauze to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Signaling Pathway of PARP Inhibition by this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Trial watch – inhibiting PARP enzymes for anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Measurement of mouse head and neck tumors by automated analysis of CBCT images - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dovepress.com [dovepress.com]
- 5. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 7. yeasenbio.com [yeasenbio.com]
- 8. Mathematical Modeling of Tumor Growth in Preclinical Mouse Models with Applications in Biomarker Discovery and Drug Mechanism Studies - PMC [pmc.ncbi.nlm.nih.gov]
Avoiding degradation of INO-1001 during experiments
Welcome to the technical support center for INO-1001. This resource provides researchers, scientists, and drug development professionals with essential information to ensure the stability and integrity of this compound throughout their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues related to compound degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended procedure for storing this compound?
A1: Proper storage is critical to prevent the degradation of this compound. The recommended storage conditions are summarized in the table below.
| Form | Storage Temperature | Duration | Notes |
| Powder | -20°C | 3 years | Store in a dry, dark place. |
| 4°C | 2 years | For short-term storage. | |
| Stock Solution (in DMSO) | -80°C | 2 years | Aliquot to avoid repeated freeze-thaw cycles.[1] |
| -20°C | 1 year | Aliquot to avoid repeated freeze-thaw cycles.[1] |
Q2: How should I prepare this compound solutions for my experiments?
A2: It is recommended to prepare fresh working solutions of this compound for each experiment to minimize degradation. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). For in vivo experiments, a common formulation involves a multi-component solvent system. A detailed protocol for preparing a working solution is provided in the Experimental Protocols section.
Q3: I suspect my this compound has degraded. What are the common causes of degradation?
A3: this compound, an isoindolinone derivative containing a sulfonamide and a morpholine (B109124) moiety, may be susceptible to degradation under certain conditions. Based on the chemical properties of its structural components, potential causes of degradation include:
-
pH Extremes: The sulfonamide group can be susceptible to hydrolysis under acidic conditions. Some PARP inhibitors have shown degradation under both acidic and alkaline conditions.
-
Oxidation: The morpholine ring and other parts of the molecule could be prone to oxidation.
-
Light Exposure: Isoindolinone derivatives and sulfonamides can be light-sensitive and may undergo photodegradation.
Q4: How can I minimize the degradation of this compound during my experiments?
A4: To minimize degradation, adhere to the following best practices:
-
Storage: Strictly follow the recommended storage conditions for both the powder and stock solutions.
-
Solution Preparation: Prepare fresh working solutions for each experiment from a properly stored stock. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
-
pH Control: Ensure that the pH of your experimental buffers is within a stable range, preferably neutral to slightly alkaline, to avoid acid-catalyzed hydrolysis of the sulfonamide group.
-
Light Protection: Protect solutions containing this compound from direct light exposure by using amber vials or covering containers with aluminum foil.
-
Inert Atmosphere: For long-term experiments, consider preparing and handling solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Reduced or inconsistent compound activity in assays. | Degradation of this compound in stock or working solutions. | 1. Prepare a fresh working solution from a new aliquot of the stock solution. 2. If the problem persists, prepare a fresh stock solution from the powder. 3. Verify the pH of your experimental medium. |
| Precipitate forms in the working solution. | Poor solubility or compound degradation. | 1. Ensure the solvent composition is correct as per the protocol. 2. Gentle warming and sonication may aid dissolution. 3. If precipitation occurs after storage, the compound may have degraded. Prepare a fresh solution. |
| Discoloration of the this compound solution. | Potential degradation due to oxidation or light exposure. | 1. Discard the discolored solution. 2. Prepare a fresh solution, ensuring it is protected from light. 3. Consider degassing solvents to remove dissolved oxygen. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.
-
Weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming (to no more than 37°C) can be applied if necessary.
-
Aliquot the stock solution into single-use volumes in amber microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C as recommended.
-
Protocol 2: Preparation of this compound Working Solution for In Vivo Studies
This protocol is an example, and the final formulation may need to be optimized for your specific application.
-
Materials:
-
10 mM this compound stock solution in DMSO
-
PEG300 (Polyethylene glycol 300)
-
Tween-80
-
Saline (0.9% NaCl)
-
Sterile tubes
-
-
Procedure (for a 1 mL working solution):
-
In a sterile tube, add 100 µL of the 10 mM this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is homogeneous.
-
Add 450 µL of saline to bring the final volume to 1 mL.
-
Mix the final solution thoroughly before use. This working solution should be prepared fresh on the day of the experiment.
-
Visualizations
Caption: Mechanism of action of this compound as a PARP inhibitor.
Caption: Recommended experimental workflow for using this compound.
Caption: Logical steps for troubleshooting this compound degradation.
References
Validation & Comparative
A Comparative Guide to the Efficacy of INO-1001 and Olaparib in Preclinical Cancer Models
In the landscape of targeted cancer therapies, inhibitors of poly(ADP-ribose) polymerase (PARP) have emerged as a significant class of drugs, particularly for cancers with deficiencies in DNA repair mechanisms. This guide provides a comparative overview of the preclinical efficacy of two such inhibitors: INO-1001 and Olaparib (B1684210). While Olaparib is a well-established, clinically approved therapeutic, this compound has been investigated in earlier stages, primarily for its potential as a radiosensitizer and in non-oncological indications. This comparison is based on available preclinical data to inform researchers, scientists, and drug development professionals.
Mechanism of Action: PARP Inhibition and Synthetic Lethality
Both this compound and Olaparib are potent inhibitors of the PARP enzyme family, which plays a crucial role in the repair of single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway.[1][2][3] By inhibiting PARP, these drugs prevent the repair of SSBs, which can lead to the formation of more lethal double-strand breaks (DSBs) during DNA replication.[1][2][3]
In cancer cells with mutations in genes involved in homologous recombination (HR) repair, such as BRCA1 and BRCA2, the ability to repair these DSBs is compromised. The simultaneous inhibition of PARP-mediated SSB repair and the inherent deficiency in HR-mediated DSB repair leads to a phenomenon known as "synthetic lethality," resulting in selective cancer cell death while sparing normal cells with functional HR pathways.[4][5][6]
Quantitative Data Presentation
This compound Efficacy Data
This compound has been primarily evaluated for its radiosensitizing and chemosensitizing effects. Limited data is available on its single-agent cytotoxicity in cancer cell lines.
| Cell Line | Cancer Type | Assay | IC50 / ED50 | Reference |
| CHO AA8 | Chinese Hamster Ovary | Not Specified | IC50: 0.05 µM | [7] |
| CHO-K1 | Chinese Hamster Ovary | PARP1 Inhibition | ED50: 1 µM | [8] |
Table 1: In Vitro Efficacy of this compound.
| Tumor Model | Cancer Type | Combination Agent | Efficacy Metric | Result | Reference |
| MDA-MB-231 Xenograft | Human Breast Cancer | Doxorubicin (B1662922) | Enhancement Factor (EF) | 1.88 | [9] |
| MCa-K | Murine Mammary Carcinoma | Doxorubicin | Enhancement Factor (EF) | 1.64 | [9] |
Table 2: In Vivo Efficacy of this compound in Combination Therapy.
Olaparib Efficacy Data
Olaparib has been extensively studied as a single agent and in combination across a wide range of cancer cell lines and in vivo models. The following tables provide a selection of this data.
| Cell Line | Cancer Type | BRCA Status | Assay | IC50 (µM) | Reference |
| HCC1937 | Breast Cancer | BRCA1 mutant | MTT | 96 | [10] |
| MDA-MB-231 | Breast Cancer | BRCA wild-type | MTS | 14 | [11] |
| MCF7 | Breast Cancer | BRCA wild-type | MTS | 10 | [11] |
| BT549 | Breast Cancer | BRCA1 methylated | Resazurin reduction | 1.0 | [12] |
| SKBR3 | Breast Cancer | BRCA1 methylated | Resazurin reduction | 3.9 | [12] |
| ES-2 | Ovarian Cancer | Not Specified | MTT | 97 | [13] |
| TOV21G | Ovarian Cancer | Not Specified | MTT | 150 | [13] |
| SKOV-3 | Ovarian Cancer | Not Specified | MTT | 17.6 | [13] |
| OV-90 | Ovarian Cancer | Not Specified | MTT | 15 | [13] |
| UWB1.289 | Ovarian Cancer | BRCA1 mutant | Not Specified | Low µM range | [14] |
| SNU-251 | Ovarian Cancer | BRCA1 mutant | Not Specified | Low µM range | [14] |
| LNCaP | Prostate Cancer | Not Specified | Not Specified | 4.41-fold increase in resistant line | [15][16] |
| C4-2B | Prostate Cancer | Not Specified | Not Specified | 28.9-fold increase in resistant line | [15][16] |
| DU145 | Prostate Cancer | Not Specified | Not Specified | 3.78-fold increase in resistant line | [15][16] |
| Capan-1 | Pancreatic Cancer | BRCA2 mutant | CellTiter-Glo | 20.73 | [17][18] |
| MIAPaCa-2 | Pancreatic Cancer | BRCA2 wild-type | CellTiter-Glo | 88.75 | [17][18] |
| CFPAC-1 | Pancreatic Cancer | Not Specified | MTT | 79.5 | [19] |
| BxPC-3 | Pancreatic Cancer | Not Specified | MTT | 184.8 | [19] |
| HPAC | Pancreatic Cancer | Not Specified | MTT | 200.2 | [19] |
Table 3: In Vitro Efficacy of Olaparib in Various Cancer Cell Lines.
| Tumor Model | Cancer Type | Efficacy Metric | Result | Reference |
| JF-305 Xenograft | Pancreatic Cancer | Tumor Growth Reduction | 49.8% after 22 days | [20] |
| SUM149PT Xenograft (IBC) | Inflammatory Breast Cancer | Tumor Doubling Time | Significantly delayed with radiation | [21] |
Table 4: In Vivo Efficacy of Olaparib.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the interpretation and replication of the findings.
Cytotoxicity and Cell Viability Assays (MTT/MTS)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric assays used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
General Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of the PARP inhibitor (e.g., this compound or Olaparib). Control wells receive medium with the vehicle (e.g., DMSO).
-
Incubation: Plates are incubated for a specified period (e.g., 72 or 96 hours) at 37°C in a humidified CO2 incubator.
-
Reagent Addition:
-
MTT Assay: MTT reagent is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals. A solubilization solution (e.g., DMSO or SDS-HCl) is then added to dissolve the crystals.[22][23][24][25][26]
-
MTS Assay: A solution containing MTS and an electron coupling reagent is added to each well and incubated for 1-4 hours. The formazan product is soluble in the culture medium.[24][25]
-
-
Data Acquisition: The absorbance is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.[22][25]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle-treated control. The IC50 value (the concentration of the inhibitor that causes 50% inhibition of cell growth) is determined by plotting a dose-response curve.
Colony Formation Assay
The colony formation or clonogenic assay is an in vitro cell survival assay based on the ability of a single cell to grow into a colony. It is a measure of long-term cytotoxic effects.
General Protocol:
-
Cell Seeding: A single-cell suspension is prepared, and a specific number of cells are seeded into 6-well plates. The seeding density is crucial and needs to be optimized for each cell line to ensure the formation of distinct colonies.
-
Compound Treatment: After cell attachment (typically 24 hours), cells are treated with various concentrations of the PARP inhibitor.
-
Incubation: Plates are incubated for a longer period, typically 7-14 days, to allow for colony formation. The medium with the inhibitor may be replaced every few days.
-
Colony Staining: After the incubation period, the medium is removed, and the colonies are washed with PBS, fixed (e.g., with methanol), and stained with a staining solution (e.g., crystal violet).
-
Colony Counting: The number of colonies (typically defined as a cluster of ≥50 cells) in each well is counted manually or using an automated colony counter.
-
Data Analysis: The plating efficiency and surviving fraction are calculated to determine the dose-dependent effect of the inhibitor on cell survival.[27][28]
Summary and Conclusion
The available preclinical data indicates that both this compound and Olaparib are effective inhibitors of the PARP enzyme. Olaparib has a substantial body of evidence demonstrating its cytotoxic and anti-tumor effects across a wide array of cancer types, particularly those with BRCA mutations, leading to its successful clinical application. The data for this compound in oncology is less extensive, with studies primarily focusing on its ability to sensitize cancer cells to other DNA-damaging agents like chemotherapy and radiation.
Direct comparisons of the efficacy of this compound and Olaparib are challenging due to the lack of head-to-head studies. The provided data tables offer a glimpse into the potency of each compound in different experimental contexts. For a more definitive comparison, further preclinical studies evaluating both inhibitors under identical experimental conditions would be necessary. Researchers interested in the therapeutic potential of this compound in oncology could build upon the existing radiosensitization and chemosensitization data, and conduct direct comparative studies against established PARP inhibitors like Olaparib.
References
- 1. researchgate.net [researchgate.net]
- 2. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PARP inhibitors — Knowledge Hub [genomicseducation.hee.nhs.uk]
- 4. researchgate.net [researchgate.net]
- 5. The underlying mechanism for the PARP and BRCA synthetic lethality: Clearing up the misunderstandings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ashpublications.org [ashpublications.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. This compound | PARP 抑制剂 | MCE [medchemexpress.cn]
- 9. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. The Differential Metabolic Signature of Breast Cancer Cellular Response to Olaparib Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Development of Olaparib-Resistance Prostate Cancer Cell Lines to Identify Mechanisms Associated with Acquired Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ar.iiarjournals.org [ar.iiarjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. biorxiv.org [biorxiv.org]
- 20. [PDF] JF-305, a pancreatic cancer cell line is highly sensitive to the PARP inhibitor olaparib | Semantic Scholar [semanticscholar.org]
- 21. PARP1 Inhibition Radiosensitizes Models of Inflammatory Breast Cancer to Ionizing Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 22. merckmillipore.com [merckmillipore.com]
- 23. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 24. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 25. broadpharm.com [broadpharm.com]
- 26. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 27. benchchem.com [benchchem.com]
- 28. benchchem.com [benchchem.com]
A Comparative Clinical Analysis of PARP Inhibitors: INO-1001 Versus Market Leaders
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of oncology, Poly (ADP-ribose) polymerase (PARP) inhibitors have emerged as a cornerstone of targeted therapy, particularly for cancers harboring DNA damage response (DDR) deficiencies. This guide provides a comprehensive comparison of the investigational PARP inhibitor INO-1001 against the four leading FDA-approved PARP inhibitors: olaparib (B1684210), niraparib (B1663559), rucaparib (B1680265), and talazoparib (B560058). Drawing upon available clinical trial data, this report aims to furnish an objective analysis of their performance, supported by experimental data and detailed methodologies.
Introduction to PARP Inhibition
Poly (ADP-ribose) polymerase (PARP) is a family of enzymes crucial for repairing single-strand DNA breaks (SSBs) through the base excision repair (BER) pathway. By inhibiting PARP, these drugs prevent the repair of SSBs, which then degenerate into more lethal double-strand breaks (DSBs) during DNA replication. In cancer cells with mutations in homologous recombination repair (HRR) pathway genes, such as BRCA1 and BRCA2, these DSBs cannot be efficiently repaired, leading to synthetic lethality and tumor cell death.
This compound: An Investigational Perspective
This compound is a potent inhibitor of PARP that has been primarily investigated for its ability to sensitize cancer cells to chemotherapy and radiation.[1][2] Preclinical studies have demonstrated its effectiveness in enhancing the anti-tumor effects of DNA-damaging agents like doxorubicin (B1662922), particularly in p53 deficient tumor models.[3] Early clinical development of this compound also explored its utility in non-oncological indications, such as improving cardiac and pulmonary function.[4]
Comparative Analysis of Approved PARP Inhibitors
The following sections provide a detailed comparison of olaparib, niraparib, rucaparib, and talazoparib, focusing on their pivotal clinical trial data in various cancer indications.
Data Presentation: Efficacy and Safety in Ovarian Cancer
The treatment of ovarian cancer, particularly in the maintenance setting for platinum-sensitive recurrent disease, has been a major area of success for PARP inhibitors.
Table 1: Pivotal Phase 3 Trials of PARP Inhibitors in Ovarian Cancer Maintenance Therapy
| Trial (Inhibitor) | Patient Population | Primary Endpoint | Progression-Free Survival (PFS) in BRCA-mutated (gBRCAm) Cohort | Key Grade ≥3 Adverse Events |
| SOLO-1 (Olaparib) | Newly diagnosed, advanced, BRCAm ovarian cancer with response to platinum-based chemotherapy | Investigator-assessed PFS | Median PFS not reached with olaparib vs. 13.8 months with placebo (HR, 0.30; 95% CI, 0.23-0.41)[5] | Anemia (22%), Neutropenia (8%)[6] |
| PRIMA/NOVA (Niraparib) | Newly diagnosed, advanced ovarian cancer with response to platinum-based chemotherapy (PRIMA) / Recurrent, platinum-sensitive ovarian cancer (NOVA) | PFS by BICR | PRIMA: 22.1 months with niraparib vs. 10.9 months with placebo (HR, 0.40)[7] NOVA: 21.0 months with niraparib vs. 5.5 months with placebo (HR, 0.27)[7] | Thrombocytopenia (34-39%), Anemia (25-31%), Neutropenia (20%)[1][8] |
| ARIEL3 (Rucaparib) | Recurrent, platinum-sensitive, high-grade serous or endometrioid ovarian cancer | Investigator-assessed PFS | 16.6 months with rucaparib vs. 5.4 months with placebo (HR, 0.23; 95% CI, 0.16-0.34)[9][10] | Anemia (19%), Increased ALT/AST (10%)[11] |
Data Presentation: Efficacy and Safety in Breast Cancer
PARP inhibitors have also demonstrated significant efficacy in patients with germline BRCA-mutated (gBRCAm), HER2-negative metastatic breast cancer.
Table 2: Pivotal Phase 3 Trials of PARP Inhibitors in gBRCAm Metastatic Breast Cancer
| Trial (Inhibitor) | Patient Population | Primary Endpoint | Progression-Free Survival (PFS) | Key Grade ≥3 Adverse Events |
| OlympiAD (Olaparib) | gBRCAm, HER2-negative metastatic breast cancer | PFS by BICR | 7.0 months with olaparib vs. 4.2 months with chemotherapy (HR, 0.58; 95% CI, 0.43-0.80)[12] | Anemia (16%), Neutropenia (9%)[12] |
| EMBRACA (Talazoparib) | gBRCAm, HER2-negative, locally advanced or metastatic breast cancer | PFS by BICR | 8.6 months with talazoparib vs. 5.6 months with chemotherapy (HR, 0.54; 95% CI, 0.41-0.71)[13] | Anemia (39%), Neutropenia (21%), Thrombocytopenia (15%)[14] |
Experimental Protocols
Detailed methodologies for the pivotal clinical trials are crucial for interpreting and comparing their outcomes. Below are summaries of the study designs for key trials.
SOLO-1 (Olaparib)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[15]
-
Participants: Patients with newly diagnosed, advanced (FIGO stage III-IV), high-grade serous or endometrioid ovarian, primary peritoneal, or fallopian-tube cancer with a BRCA1 or BRCA2 mutation who had a complete or partial clinical response after first-line platinum-based chemotherapy.[15][16]
-
Intervention: Patients were randomized in a 2:1 ratio to receive olaparib tablets (300 mg twice daily) or placebo.[15]
-
Primary Endpoint: Investigator-assessed progression-free survival.[6]
-
Tumor Assessment: Tumor response was assessed by imaging at baseline and every 12 weeks for up to 3 years, and then every 24 weeks, until objective radiological disease progression according to RECIST v1.1.[15]
PRIMA (Niraparib)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[17]
-
Participants: Patients with newly diagnosed, advanced (stage III or IV) ovarian cancer who had a complete or partial response to first-line platinum-based chemotherapy.[1]
-
Intervention: Patients were randomized in a 2:1 ratio to receive niraparib or placebo.[17]
-
Primary Endpoint: Progression-free survival, assessed by blinded independent central review.[17]
-
Stratification Factors: Homologous recombination status (deficient vs. proficient).[17]
ARIEL3 (Rucaparib)
-
Study Design: A randomized, double-blind, placebo-controlled, phase 3 trial.[9]
-
Participants: Patients with recurrent, platinum-sensitive, high-grade serous or endometrioid ovarian, fallopian tube, or primary peritoneal cancer who had received at least two prior platinum-based chemotherapy regimens.[10]
-
Intervention: Patients were randomized 2:1 to receive oral rucaparib (600 mg twice daily) or placebo.[10]
-
Primary Endpoint: Investigator-assessed progression-free survival.[10]
-
Tumor Assessment: Tumor assessments were performed every 12 weeks until disease progression.[9]
EMBRACA (Talazoparib)
-
Study Design: An open-label, randomized, phase 3 trial.[18]
-
Participants: Patients with locally advanced or metastatic breast cancer with a germline BRCA1 or BRCA2 mutation.[18]
-
Intervention: Patients were randomized 2:1 to receive talazoparib or physician's choice of standard-of-care chemotherapy (capecitabine, eribuline, gemcitabine, or vinorelbine).[13]
-
Primary Endpoint: Progression-free survival as assessed by blinded independent central review.[13]
Mandatory Visualization
Signaling Pathway of PARP Inhibition and Synthetic Lethality
Caption: Mechanism of synthetic lethality with PARP inhibitors in HRR-deficient cells.
Generalized Experimental Workflow for a Phase 3 PARP Inhibitor Trial
Caption: A simplified workflow of a typical Phase 3 clinical trial for PARP inhibitors.
Conclusion
While this compound showed early promise as a PARP inhibitor with chemosensitizing and radiosensitizing properties, its clinical development in oncology appears to be less advanced compared to the four FDA-approved PARP inhibitors: olaparib, niraparib, rucaparib, and talazoparib. These approved agents have demonstrated substantial clinical benefit, particularly in ovarian and breast cancers with underlying DNA repair deficiencies, and have well-characterized efficacy and safety profiles from large, randomized Phase 3 trials. The provided data and experimental outlines offer a comparative framework for researchers and drug development professionals to understand the clinical landscape of PARP inhibition. Future research may further elucidate the potential of newer PARP inhibitors and expand their application in oncology.
References
- 1. Efficacy and safety of niraparib in patients aged 65 years and older with advanced ovarian cancer: Results from the PRIMA/ENGOT-OV26/GOG-3012 trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Overall Survival With Maintenance Olaparib at a 7-Year Follow-Up in Patients With Newly Diagnosed Advanced Ovarian Cancer and a BRCA Mutation: The SOLO1/GOG 3004 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LYNPARZA SOLO-1 Trial: Efficacy in Ovarian Cancer | For HCPs [lynparzahcp.com]
- 7. Niraparib Efficacy and Safety in Patients with BRCA-Mutated Ovarian Cancer from 3 Phase 3 Trials [jhoponline.com]
- 8. Rucaparib for maintenance treatment of platinum-sensitive, recurrent ovarian carcinoma: Final results of the phase 3, randomized, placebo-controlled ARIEL3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. ascopubs.org [ascopubs.org]
- 11. Phase 3 ARIEL3 Study: Maintenance Treatment with Rucaparib for Recurrent Ovarian Cancer and Timing of Adverse Events [theoncologynurse.com]
- 12. The efficacy and safety of olaparib in the treatment of cancers: a meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Talazoparib Significantly Extends Progression-Free Survival in Phase 3 EMBRACA Trial of Patients with Metastatic Breast Cancer | Pfizer [pfizer.com]
- 14. Talazoparib in Patients with a Germline BRCA‐Mutated Advanced Breast Cancer: Detailed Safety Analyses from the Phase III EMBRACA Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 15. filehosting.pharmacm.com [filehosting.pharmacm.com]
- 16. ascopubs.org [ascopubs.org]
- 17. zejulahcp.com [zejulahcp.com]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
Western Blot Analysis of PARP Cleavage: A Comparative Guide for Evaluating INO-1001 Treatment
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of INO-1001, a potent poly(ADP-ribose) polymerase (PARP) inhibitor, with other commercially available PARP inhibitors. The focus is on the Western blot confirmation of PARP cleavage, a key biomarker for apoptosis induced by PARP inhibition. This document outlines the underlying signaling pathways, detailed experimental protocols, and comparative data to aid in the evaluation of these compounds in a research setting.
Introduction to this compound and PARP Inhibition
This compound is a potent and selective inhibitor of the PARP enzyme family. PARP proteins are crucial for DNA repair, and their inhibition can lead to the accumulation of DNA damage, particularly in cancer cells with existing DNA repair deficiencies. This accumulation of damage can trigger programmed cell death, or apoptosis. One of the hallmark biochemical events of apoptosis is the cleavage of PARP1 by caspases. The full-length PARP1 protein is approximately 116 kDa, and during apoptosis, it is cleaved into an 89 kDa C-terminal catalytic fragment and a 24 kDa N-terminal DNA-binding fragment. The detection of this 89 kDa fragment by Western blot is a widely accepted method for confirming the induction of apoptosis.
This compound has been shown to enhance the sensitivity of cancer cells to DNA-damaging agents like radiation and doxorubicin (B1662922) by interfering with DNA repair mechanisms. While direct Western blot data for this compound-induced PARP cleavage is not extensively available in the public domain, its mechanism of action strongly suggests that, like other PARP inhibitors, it can induce apoptosis and subsequent PARP cleavage. This guide will, therefore, use the established principles of PARP inhibitor-induced apoptosis to provide a framework for evaluating this compound.
Signaling Pathway of PARP Cleavage
The inhibition of PARP by compounds such as this compound leads to an accumulation of single-strand DNA breaks, which, during DNA replication, can be converted into more lethal double-strand breaks. This extensive DNA damage can initiate the intrinsic pathway of apoptosis, culminating in the activation of executioner caspases, primarily caspase-3 and caspase-7. These caspases are responsible for the cleavage of a multitude of cellular proteins, including PARP1. The cleavage of PARP1 serves two main purposes in apoptosis: it prevents the enzyme from consuming NAD+ in a futile attempt to repair the overwhelming DNA damage, thus conserving energy for the apoptotic process, and it abrogates its DNA repair function, ensuring the finality of the cell death program.
Comparison of this compound with Other PARP Inhibitors
The following table summarizes key information for this compound and provides a comparison with other well-established PARP inhibitors. The primary metric for comparison in a research context would be the concentration required to induce PARP cleavage, which often correlates with the compound's IC50 for PARP inhibition.
| PARP Inhibitor | Reported IC50 | Key Features | Expected Outcome in Western Blot for PARP Cleavage |
| This compound | 0.05 µM (in Chinese hamster ovary cells)[1] | Potent and selective PARP inhibitor; enhances sensitivity to radiation and chemotherapy.[1] | Dose- and time-dependent increase in the 89 kDa cleaved PARP fragment, with a corresponding decrease in the 116 kDa full-length PARP. |
| Olaparib | ~5 nM (PARP1) | FDA-approved for certain cancers; well-characterized in clinical and preclinical studies. | Robust induction of the 89 kDa cleaved PARP fragment in sensitive cell lines. |
| Rucaparib | ~1.4 nM (PARP1) | FDA-approved; known to trap PARP on DNA, leading to cytotoxicity. | Significant increase in the 89 kDa cleaved PARP fragment, indicative of apoptosis. |
| Talazoparib | ~0.57 nM (PARP1) | Highly potent PARP inhibitor and trapper; effective at very low concentrations. | Potent induction of the 89 kDa cleaved PARP fragment at nanomolar concentrations. |
| Veliparib | ~2.9 nM (PARP1) | Investigated in numerous clinical trials; considered a less potent PARP trapper compared to others. | Increase in the 89 kDa cleaved PARP fragment, though potentially requiring higher concentrations or longer incubation times compared to more potent trappers. |
Experimental Protocol: Western Blot for PARP Cleavage
This protocol provides a detailed methodology for performing a Western blot to detect PARP cleavage in cultured cells following treatment with a PARP inhibitor like this compound.
Cell Culture and Treatment
-
Cell Seeding: Plate the desired cancer cell line at an appropriate density to achieve 70-80% confluency at the time of harvest.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a specified time course (e.g., 24, 48, 72 hours). Include a vehicle control (e.g., DMSO) and a positive control for apoptosis (e.g., staurosporine (B1682477) or etoposide).
Cell Lysis and Protein Quantification
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.
-
Harvesting: Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Clarification: Incubate on ice for 30 minutes with occasional vortexing, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Quantification: Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford protein assay.
SDS-PAGE and Western Blotting
-
Sample Preparation: Mix 20-40 µg of protein with Laemmli sample buffer and boil for 5-10 minutes.
-
Electrophoresis: Load samples onto a 4-12% gradient or a 10% polyacrylamide gel and run the gel until adequate separation is achieved. Include a pre-stained protein ladder.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody that recognizes both full-length (116 kDa) and cleaved (89 kDa) PARP.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Analysis: Capture the image using a chemiluminescence imaging system. Quantify the band intensities for full-length and cleaved PARP using densitometry software.
Conclusion
This compound is a potent PARP inhibitor with significant potential for cancer therapy, particularly in combination with DNA-damaging agents. The induction of PARP cleavage is a reliable indicator of apoptosis and a critical endpoint for evaluating the efficacy of PARP inhibitors. While specific Western blot data for this compound is not as widely published as for some other inhibitors, the provided experimental framework and comparative data offer a robust guide for researchers to conduct their own evaluations. By following the detailed protocols and understanding the underlying signaling pathways, scientists can effectively assess the pro-apoptotic activity of this compound and compare its performance against other relevant compounds in the field of cancer research and drug development.
References
A Head-to-Head Comparison of PARP Inhibitors: INO-1001 and Talazoparib
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, inhibitors of poly (ADP-ribose) polymerase (PARP) have emerged as a critical class of drugs. By targeting the DNA damage response (DDR) pathways, these inhibitors have shown significant promise, particularly in cancers with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations. This guide provides a detailed side-by-side comparison of two PARP inhibitors: INO-1001, a potent research compound, and Talazoparib, an FDA-approved therapeutic.
Executive Summary
This compound is a potent and selective PARP inhibitor that has demonstrated significant potential in preclinical studies as a chemosensitizing and radiosensitizing agent.[1][2] Talazoparib is a highly potent, dual-mechanism PARP inhibitor approved for the treatment of certain types of breast and prostate cancer.[3] Its exceptional ability to trap PARP enzymes on DNA is a key differentiator and contributes to its clinical efficacy. While both molecules target PARP, their developmental stages, available clinical data, and characterized mechanisms of action present a study in contrast.
Mechanism of Action
Both this compound and Talazoparib function by inhibiting the enzymatic activity of PARP, primarily PARP1 and PARP2. These enzymes are crucial for the repair of DNA single-strand breaks (SSBs). By blocking PARP, SSBs accumulate and, during DNA replication, can lead to the formation of more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination repair (HRR) pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be effectively repaired, leading to genomic instability and cell death—a concept known as synthetic lethality.
Talazoparib exhibits a dual mechanism of action: not only does it inhibit the catalytic activity of PARP, but it also traps the PARP enzyme on the DNA at the site of the single-strand break.[3] This "PARP trapping" creates a physical obstruction to DNA replication and repair machinery, which is believed to be a major contributor to its potent cytotoxicity.[3] In preclinical models, Talazoparib has been shown to be approximately 100-fold more efficient at PARP trapping than the first-in-class PARP inhibitor, olaparib.
Figure 1: Simplified signaling pathway of PARP inhibition.
Quantitative Data Comparison
The following table summarizes the available quantitative data for this compound and Talazoparib, highlighting the differences in their potency and clinical development.
| Parameter | This compound | Talazoparib |
| Target | Poly (ADP-ribose) polymerase (PARP) | Poly (ADP-ribose) polymerase 1 and 2 (PARP1/2) |
| PARP1 IC50 | Not specified | 0.57 nM[4] |
| Cell-based IC50 | 0.05 µM (in Chinese hamster ovary cells)[1] | Varies by cell line (e.g., ~0.13 µM in MDA-MB-436 breast cancer cells)[5] |
| PARP Trapping | Not characterized | High potency; ~100-fold more potent than olaparib |
| Approved Indications | None (Investigational) | Deleterious or suspected deleterious germline BRCA-mutated (gBRCAm) HER2-negative locally advanced or metastatic breast cancer; HRR gene-mutated metastatic castration-resistant prostate cancer (in combination with enzalutamide).[3] |
| Development Phase | Preclinical/Early Clinical (oncology focus appears limited) | Approved and Marketed |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental findings. Below are summaries of key experimental protocols used to characterize this compound and Talazoparib.
This compound: Chemosensitization and Radiosensitization Studies
Objective: To evaluate the ability of this compound to enhance the efficacy of chemotherapy (doxorubicin) and radiation in cancer cell lines and animal models.
Experimental Workflow for Chemosensitization (In Vivo):
-
Tumor Implantation: Human breast cancer cells (MDA-MB-231) or murine mammary carcinoma cells (MCa-K) are implanted into the appropriate mouse strain.
-
Tumor Growth: Tumors are allowed to grow to a specified size.
-
Treatment Groups: Mice are randomized into groups: control (vehicle), doxorubicin (B1662922) alone, this compound alone, and doxorubicin plus this compound.
-
Drug Administration: Doxorubicin is administered intravenously, and this compound is administered intraperitoneally at specified doses and schedules.
-
Tumor Measurement: Tumor dimensions are measured regularly to calculate tumor volume.
-
Endpoint: The primary endpoint is tumor growth delay, defined as the time it takes for the tumor to reach a predetermined size. The enhancement factor (EF) is calculated by comparing the tumor growth delay in the combination therapy group to the single-agent groups.[2]
Figure 2: Workflow for in vivo chemosensitization studies.
Talazoparib: PARP Trapping Assays
The enhanced potency of Talazoparib is largely attributed to its ability to trap PARP on DNA. Two common methods to quantify this are the Fluorescence Polarization (FP) assay and the Proximity Ligation Assay (PLA).
1. Fluorescence Polarization (FP) Assay (Biochemical)
Objective: To measure the ability of an inhibitor to stabilize the PARP-DNA complex in a purified system.
Methodology:
-
Binding: Recombinant PARP1 enzyme is incubated with a fluorescently labeled DNA oligonucleotide. The binding of the large PARP protein to the small DNA probe slows the rotation of the probe, resulting in a high fluorescence polarization signal.
-
Inhibitor Addition: Serial dilutions of Talazoparib are added to the PARP-DNA mixture.
-
Initiation of Auto-PARylation: NAD+, the substrate for PARP's enzymatic activity, is added. In the absence of a potent trapping agent, PARP1 auto-PARylates, leading to its dissociation from the DNA and a decrease in the fluorescence polarization signal.
-
Measurement: A potent PARP trapping agent like Talazoparib prevents the dissociation of PARP1 from the DNA, thus maintaining a high fluorescence polarization signal. The trapping efficiency is quantified by the concentration of the inhibitor required to prevent the decrease in fluorescence polarization.[6][7]
2. Proximity Ligation Assay (PLA) (Cell-based)
Objective: To visualize and quantify PARP1 trapped on chromatin within intact cells.
Methodology:
-
Cell Treatment: Cells are treated with varying concentrations of Talazoparib, often in combination with a DNA-damaging agent to induce PARP binding to DNA.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow antibody access.
-
Primary Antibody Incubation: Two primary antibodies from different species are used: one targeting PARP1 and another targeting a chromatin-associated protein (e.g., histone H2AX).
-
PLA Probe Incubation: Secondary antibodies conjugated to oligonucleotides (PLA probes) are added. When the two primary antibodies are in close proximity (indicating PARP1 is on the chromatin), the oligonucleotides can be ligated to form a circular DNA template.
-
Amplification and Detection: The circular DNA is amplified via rolling circle amplification, and the product is detected with fluorescently labeled probes, appearing as distinct fluorescent spots (PLA signals).
-
Imaging and Analysis: The cells are imaged using a fluorescence microscope, and the number of PLA signals per cell is quantified. An increase in PLA signals indicates an increase in PARP trapping.[7][8]
Figure 3: Workflow for the Proximity Ligation Assay (PLA).
Clinical Trial Landscape
This compound: The clinical development of this compound in oncology appears to be limited. A Phase Ib trial evaluated its safety and tolerability in combination with temozolomide (B1682018) in patients with unresectable stage III/IV melanoma. Other clinical studies have focused on non-oncology indications such as acute myocardial infarction.
Talazoparib: Talazoparib has undergone extensive clinical investigation, leading to its regulatory approval. Key clinical trials include:
-
EMBRACA (NCT01945775): A Phase 3, open-label, randomized trial that compared the efficacy and safety of Talazoparib to physician's choice of chemotherapy in patients with germline BRCA-mutated, HER2-negative locally advanced or metastatic breast cancer. This trial demonstrated a significant improvement in progression-free survival for patients treated with Talazoparib.[3][9]
-
ABRAZO (NCT02034916): A Phase 2, two-cohort study that evaluated the efficacy and safety of Talazoparib in patients with advanced breast cancer and a germline BRCA mutation who had previously been treated with platinum-based chemotherapy or other cytotoxic regimens. The results showed promising antitumor activity in this heavily pretreated population.[10][11]
Conclusion
This compound and Talazoparib are both potent inhibitors of the PARP enzyme, but they represent different stages of the drug development pipeline and possess distinct mechanistic nuances. This compound has shown promise in preclinical models as a sensitizer (B1316253) for traditional cancer therapies, though its clinical development in oncology is not as advanced. Talazoparib, on the other hand, is a clinically validated and approved therapeutic, with its high PARP trapping efficiency being a key determinant of its potent anti-tumor activity. The comparative data and methodologies presented in this guide offer a valuable resource for researchers in the field of DNA damage response and targeted cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pfizer.com [pfizer.com]
- 4. Poly (ADP-Ribose) Polymerase Inhibitors: Talazoparib in Ovarian Cancer and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Response of Breast Cancer Cells to PARP Inhibitors Is Independent of BRCA Status - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. ClinicalTrials.gov [clinicaltrials.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ClinicalTrials.gov [clinicaltrials.gov]
Navigating the Landscape of PARP Inhibitor Resistance: A Comparative Analysis with INO-1001
For researchers, scientists, and drug development professionals, understanding the mechanisms of resistance to Poly (ADP-ribose) polymerase (PARP) inhibitors is critical for the continued success of this class of targeted therapies. While several PARP inhibitors have been approved and are in clinical use, the emergence of resistance presents a significant challenge. This guide provides a comparative overview of the known mechanisms of cross-resistance among established PARP inhibitors and discusses the potential implications for the investigational agent INO-1001, based on available data.
Introduction to PARP Inhibition and Resistance
PARP inhibitors have revolutionized the treatment of cancers with deficiencies in homologous recombination repair (HRR), most notably those with BRCA1/2 mutations. By blocking the repair of single-strand DNA breaks, PARP inhibitors lead to the accumulation of double-strand breaks that are lethal to HRR-deficient cancer cells, a concept known as synthetic lethality. However, both intrinsic and acquired resistance are common, limiting the long-term efficacy of these agents.
Mechanisms of resistance are multifaceted and often involve the restoration of HRR function, changes in the drug target, or alterations in the tumor microenvironment. Cross-resistance, where resistance to one PARP inhibitor confers resistance to another, is a key consideration in sequential therapy and the development of new agents.
Mechanisms of Acquired Resistance to PARP Inhibitors
Several key mechanisms of acquired resistance to PARP inhibitors have been identified through preclinical and clinical studies. These are summarized in the table below.
| Resistance Mechanism | Molecular Alteration | Consequence |
| Restoration of Homologous Recombination Repair (HRR) | - Secondary (reversion) mutations in BRCA1/2 that restore the open reading frame.- Loss of 53BP1, which promotes HRR in the context of BRCA1 deficiency.- Epigenetic changes leading to re-expression of HRR genes. | Restores the ability of tumor cells to repair double-strand breaks, thus overcoming the synthetic lethality induced by PARP inhibitors. |
| Stabilization of Replication Forks | - Loss of factors that promote replication fork degradation (e.g., MRE11, MUS81).- Upregulation of proteins that protect stalled replication forks. | Prevents the collapse of replication forks into double-strand breaks, reducing the cytotoxic effects of PARP inhibition. |
| Target-Related Resistance | - Mutations in PARP1 that reduce the inhibitor's binding affinity or prevent PARP trapping.- Decreased expression of PARP1. | Reduces the on-target effect of the PARP inhibitor. |
| Increased Drug Efflux | - Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1). | Actively pumps the PARP inhibitor out of the cancer cell, reducing its intracellular concentration and efficacy. |
| Alterations in Cell Cycle Checkpoints | - Dysregulation of cell cycle regulators like WEE1 and CDK12. | Can uncouple DNA repair from cell cycle progression, allowing cells to tolerate DNA damage. |
Signaling Pathways in PARP Inhibitor Resistance
The development of resistance to PARP inhibitors involves complex signaling pathways. Below are diagrams illustrating two of the most well-characterized resistance mechanisms.
Caption: Restoration of Homologous Recombination Repair.
Caption: Replication Fork Stabilization.
Experimental Protocols
Detailed methodologies for studying PARP inhibitor resistance are crucial for reproducible research. Below is a general workflow for generating and characterizing PARP inhibitor-resistant cell lines.
Caption: Experimental Workflow for Resistance Studies.
A typical protocol involves:
-
Cell Culture: Parental cancer cell lines (e.g., BRCA-mutant ovarian or breast cancer) are cultured under standard conditions.
-
Drug Treatment: Cells are continuously exposed to a PARP inhibitor, starting at a low concentration (e.g., near the IC20) and gradually increasing the dose as resistance develops.
-
Selection and Cloning: Surviving cell populations are selected and single-cell cloned to establish stable resistant lines.
-
Phenotypic Characterization: The degree of resistance is quantified by determining the half-maximal inhibitory concentration (IC50) using cell viability assays (e.g., MTT, CellTiter-Glo).
-
Mechanistic Analysis:
-
Genomic Analysis: Sanger or next-generation sequencing is used to identify mutations in genes like BRCA1/2 and PARP1.
-
Transcriptomic and Proteomic Analysis: RNA sequencing and Western blotting are used to assess changes in the expression of HRR proteins, drug efflux pumps, and other relevant factors.
-
Functional Assays:
-
Homologous Recombination Repair: Immunofluorescence staining for RAD51 foci formation in response to DNA damage is a common method to assess HRR capacity.
-
Replication Fork Stability: DNA fiber analysis can be used to visualize and measure the length of newly synthesized DNA strands to assess fork degradation or protection.
-
-
This compound: An Overview
This compound is a potent and selective inhibitor of PARP.[1] Much of the publicly available research on this compound focuses on its role as a sensitizing agent for chemotherapy and radiation.[2][3] For example, studies have shown that this compound enhances the anti-tumor effects of doxorubicin (B1662922) in breast cancer models.[3] It has also been investigated for its potential to mitigate ischemia-reperfusion injury in non-oncological settings.
Comparative Analysis and Potential for Cross-Resistance with this compound
To date, there is a lack of specific published studies directly investigating the mechanisms of resistance to this compound or evaluating its efficacy in cell lines resistant to other PARP inhibitors. Therefore, a direct comparison of cross-resistance profiles based on experimental data is not currently possible.
However, based on its primary mechanism of action as a PARP inhibitor, it is reasonable to hypothesize that this compound may be susceptible to the same general mechanisms of resistance that affect other drugs in its class. For instance:
-
Restoration of HRR: If a tumor acquires resistance to another PARP inhibitor (e.g., olaparib) through a BRCA1/2 reversion mutation, it is highly likely that this would also confer resistance to this compound, as the fundamental requirement for synthetic lethality (a deficient HRR pathway) would be lost.
-
Increased Drug Efflux: If resistance is driven by the overexpression of a broad-spectrum drug efflux pump like P-glycoprotein, cross-resistance to this compound would depend on whether it is also a substrate for that transporter. This would require specific experimental validation.
-
Target-Based Resistance: Mutations in PARP1 that prevent inhibitor binding could potentially lead to broad cross-resistance across multiple PARP inhibitors, including this compound.
It is crucial to emphasize that these are extrapolations based on the known pharmacology of PARP inhibitors. Dedicated studies are required to confirm or refute these hypotheses for this compound.
Future Directions and Conclusion
The development of resistance remains a significant hurdle in the clinical use of PARP inhibitors. A deeper understanding of the specific resistance mechanisms for each inhibitor is essential for optimizing treatment strategies, including the rational sequencing of therapies and the development of novel combination approaches.
For this compound, future research should focus on:
-
Generating and characterizing this compound-resistant cancer cell lines.
-
Testing the activity of this compound in models with known resistance to other PARP inhibitors.
-
Identifying the specific molecular drivers of resistance to this compound.
References
- 1. Mechanisms for stalled replication fork stabilization: new targets for synthetic lethality strategies in cancer treatments | EMBO Reports [link.springer.com]
- 2. This compound, a novel inhibitor of poly(ADP-ribose) polymerase, enhances tumor response to doxorubicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Safety Operating Guide
Safeguarding Your Laboratory and Environment: Proper Disposal of INO-1001
INO-1001 and materials contaminated with it should be treated as hazardous chemical waste. Under no circumstances should this compound or its solutions be disposed of down the drain or in regular solid waste streams.[1] Improper disposal can lead to environmental contamination and potential harm to public health.
Step-by-Step Disposal Protocol for this compound
The following procedures outline the necessary steps for the safe and compliant disposal of this compound in both solid and liquid forms.
1. Waste Identification and Segregation:
-
Treat as Hazardous Waste: All materials that have come into contact with this compound must be considered hazardous. This includes unused solid compound, solutions containing this compound, and all contaminated laboratory consumables such as pipette tips, tubes, flasks, and personal protective equipment (PPE).[1]
-
Solid Waste: Collect all solid waste, including unused this compound powder and contaminated disposables, in a designated, leak-proof container specifically for solid hazardous chemical waste.[1]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, compatible, and leak-proof container intended for liquid hazardous waste. It is critical to avoid mixing incompatible waste streams; for example, organic solvent solutions should be kept separate from aqueous solutions.[1][2]
-
Sharps: Needles, syringes, or other sharp objects contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled as containing chemically contaminated sharps.[3]
2. Waste Container Labeling:
Proper and thorough labeling of hazardous waste containers is a critical step for ensuring safe handling and disposal by your institution's Environmental Health and Safety (EHS) department and licensed waste vendors. The label must be clearly visible and legible.[4][5]
-
Affix a hazardous waste label to the container as soon as the first drop of waste is added.[4]
-
The label must include the following information:
-
The words "Hazardous Waste".[1]
-
The full chemical name: "this compound". Avoid using abbreviations or chemical formulas.[1][5]
-
The approximate concentration and total quantity of the waste.[1]
-
The date on which waste was first added to the container.[1]
-
The name and contact information of the responsible Principal Investigator.[5]
-
The specific laboratory and room number where the waste was generated.[1]
-
3. Storage of Chemical Waste:
Proper storage of hazardous waste is crucial to prevent accidental spills and exposure.
-
Designated Area: Store all hazardous waste containers in a designated and secure area within the laboratory, away from general work areas and incompatible chemicals.[1][2]
-
Secondary Containment: All liquid hazardous waste containers must be placed in secondary containment, such as a chemically-resistant tub or tray, to contain any potential leaks or spills.[2][4]
-
Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when actively adding waste. This prevents the release of vapors into the laboratory atmosphere.[1][2]
4. Arranging for Disposal:
-
Contact EHS: Once a waste container is full or if it has been in storage for a period approaching your institution's limit (often around six months), contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[3]
-
Licensed Vendor: Your EHS department will arrange for the collection of the waste by a licensed hazardous waste disposal vendor, who will ensure its proper treatment and disposal in accordance with all federal, state, and local regulations.[4]
Disposal Workflow for this compound
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound and associated contaminated materials.
Caption: Workflow for the safe disposal of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 3. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 4. Chemical and Hazardous Waste | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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